Technical Documentation Center

((3R,4S)-3-Fluoropiperidin-4-yl)methanol hcl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hcl
  • CAS: 1523541-81-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride

Abstract This technical guide provides a detailed exploration of the synthesis and characterization of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride, a valuable fluorinated building block for drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride, a valuable fluorinated building block for drug discovery and development. The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, and the strategic introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] This document outlines a robust synthetic pathway, provides step-by-step experimental protocols, and details a comprehensive analytical workflow for structural verification and purity assessment. The methodologies are presented with a focus on the underlying chemical principles and rationale, offering researchers and drug development professionals a practical and scientifically rigorous resource.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most prevalent saturated N-heterocyclic systems found in pharmaceuticals and agrochemicals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The incorporation of fluorine into such scaffolds is a cornerstone of modern medicinal chemistry, used to enhance a wide range of drug-like properties.[3]

Strategic fluorination can lead to:

  • Modulated Basicity (pKa): The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, which can improve oral bioavailability and reduce off-target effects, such as hERG channel interactions.[1][4]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5][6]

  • Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and potency.[7]

  • Conformational Control: The introduction of fluorine can create a conformational bias in the piperidine ring, locking it into a more biologically active shape.[5]

The target molecule, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride, possesses a cis stereochemical relationship between the fluorine atom and the hydroxymethyl group. This specific arrangement provides a rigid and stereochemically defined scaffold for elaborating more complex molecules, making it a highly sought-after intermediate in the synthesis of novel therapeutics.

Retrosynthetic Analysis and Strategy

The primary challenge in synthesizing ((3R,4S)-3-Fluoropiperidin-4-yl)methanol is the precise installation of two adjacent stereocenters. A logical and efficient synthetic strategy involves a stereoselective reduction of a ketone precursor, which in turn can be derived from a protected 4-piperidone.

G Final ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride Intermediate3 N-Boc-((3R,4S)-3-Fluoropiperidin-4-yl)methanol Final->Intermediate3  Deprotection / Salt Formation  (HCl in Dioxane) Intermediate2 (R)-N-Boc-3-fluoro-4-oxopiperidine Intermediate3->Intermediate2  Stereoselective Reduction  (e.g., L-Selectride®) Intermediate1 N-Boc-4-oxopiperidine Intermediate2->Intermediate1  Asymmetric Fluorination  (e.g., Chiral Base + NFSI) Start 4-Piperidone monohydrate hydrochloride Intermediate1->Start  N-Protection  (Boc)2O, Base

Figure 1: Retrosynthetic pathway for the target molecule.

This strategy hinges on two critical stereochemical transformations:

  • Asymmetric Fluorination: An enolate of N-Boc-4-oxopiperidine is fluorinated using an electrophilic fluorine source. The use of a chiral base or catalyst is essential to establish the (R) stereocenter at the C3 position.

  • Diastereoselective Reduction: The resulting β-fluoroketone is then reduced. The directing effect of the existing fluorine atom guides the hydride to attack from the less hindered face, establishing the desired (4S) stereocenter and the cis relationship. Reagents like L-Selectride® are often chosen for their steric bulk, which enhances this selectivity.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative synthesis and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidin-4-one

Rationale: The piperidine nitrogen must be protected to prevent side reactions and to modulate the reactivity of the ring. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to many reaction conditions but can be easily removed with acid, which is convenient for the final hydrochloride salt formation.

Procedure:

  • To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) in dichloromethane (DCM, 5 mL/g) at 0 °C, add triethylamine (2.5 eq) dropwise.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL/g) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-process Control: Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate/Hexanes) until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a white solid, which is typically used without further purification.

Step 2: Asymmetric Fluorination to yield (R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-one

Rationale: This is the key stereochemistry-determining step. The generation of a chiral enolate followed by trapping with an electrophilic fluorine source establishes the C3 stereocenter. For this guide, we describe a conceptual method using a chiral lithium amide base.

Procedure:

  • In a flame-dried, nitrogen-purged flask, prepare a solution of a chiral amine (e.g., (R)-N-benzyl-α-methylbenzylamine, 1.1 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes to form the chiral lithium amide base.

  • Add a solution of 1-(tert-butoxycarbonyl)piperidin-4-one (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add a solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 4-6 hours.

  • In-process Control: Monitor by TLC or LC-MS for the disappearance of the starting ketone.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

  • Validation: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Step 3: Diastereoselective Reduction to yield tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Rationale: The stereoselective reduction of the ketone is directed by the existing fluorine atom at C3. A sterically hindered hydride source, such as L-Selectride® (lithium tri-sec-butylborohydride), will preferentially attack from the equatorial face, opposite the axial fluorine, to yield the desired cis alcohol.

Procedure:

  • Dissolve (R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-one (1.0 eq) in anhydrous THF (10 mL/g) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add L-Selectride® (1.0 M in THF, 1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • In-process Control: Monitor by TLC or LC-MS.

  • Carefully quench the reaction by the slow, dropwise addition of 30% H₂O₂ (aq) followed by 3 M NaOH (aq), maintaining the temperature below -60 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography to yield the title compound.

Step 4: Deprotection and Salt Formation to yield ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride

Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt for improved stability and handling. A solution of HCl in an organic solvent like dioxane is ideal for this purpose as it precipitates the product cleanly.

Procedure:

  • Dissolve tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of methanol.

  • Add a solution of 4 M HCl in 1,4-dioxane (5.0 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours. A white precipitate should form.

  • In-process Control: Monitor the deprotection by TLC until the starting material is no longer visible.

  • Collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride as a white or off-white solid.

Comprehensive Characterization

A multi-technique analytical approach is required to unambiguously confirm the structure, stereochemistry, and purity of the final compound.

G cluster_0 Analytical Validation Workflow Compound Final Product: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS HPLC Chiral HPLC / SFC Compound->HPLC FTIR FTIR Spectroscopy Compound->FTIR Structure Confirms Connectivity & Cis-Stereochemistry (J-coupling) NMR->Structure Identity Confirms Elemental Composition (Exact Mass) MS->Identity Purity Confirms Enantiomeric Purity (>99% ee) HPLC->Purity Bonds Confirms Functional Groups (O-H, N-H, C-F) FTIR->Bonds

Figure 2: Synergistic workflow for analytical characterization.

Expected Analytical Data

The following table summarizes the expected data for the final product.

Technique Parameter Expected Value / Observation
Molecular Formula -C₆H₁₃ClFNO
Molecular Weight -169.62 g/mol [8]
¹H NMR Chemical Shift (δ)Peaks corresponding to piperidine ring protons, hydroxymethyl protons. The proton at C3 (CHF) will appear as a doublet of multiplets due to coupling with F and adjacent protons.
(Methanol-d₄, 400 MHz)Illustrative: δ 4.6-4.8 (dm, 1H, J_HF ≈ 48 Hz, H-3), 3.6-3.8 (m, 2H, -CH₂OH), 2.8-3.5 (m, 5H), 1.6-2.0 (m, 2H).
¹³C NMR Chemical Shift (δ)C3 carbon will appear as a doublet with a large ¹J_CF coupling constant (~180-200 Hz). C2 and C4 will show smaller ²J_CF coupling (~15-25 Hz).
(Methanol-d₄, 100 MHz)Illustrative: δ 90-94 (d, ¹J_CF, C-3), 60-63 (d, ²J_CF, C-4), 58-60 (-CH₂OH), 45-48 (d, ²J_CF, C-2), 42-44 (C-6), 28-32 (C-5).
¹⁹F NMR Chemical Shift (δ)A single resonance, typically a multiplet due to coupling with adjacent protons.
HRMS (ESI+) [M+H]⁺Calculated for C₆H₁₃FNO⁺: 134.0976; Found: 134.097X.
Chiral HPLC/SFC Enantiomeric Excess>99% ee, single major peak.
FTIR Wavenumber (cm⁻¹)Broad peak ~3350 (O-H stretch), ~2700-3000 (N-H⁺ stretch of amine salt), ~1050-1150 (C-F stretch).

Causality in Spectral Interpretation:

  • ¹H NMR: The large splitting (~48 Hz) of the H-3 proton signal is a definitive indicator of geminal H-F coupling. Further analysis of the coupling constants between H-3 and H-4 can confirm the cis (axial-equatorial) relationship.

  • ¹³C NMR: The magnitude of the carbon-fluorine coupling constants (J_CF) is highly diagnostic. The one-bond coupling (¹J_CF) is typically very large, while two-bond couplings (²J_CF) to adjacent carbons (C2 and C4) are also clearly observable and confirm the location of the fluorine atom.[9]

  • HRMS: High-Resolution Mass Spectrometry provides an exact mass measurement, which serves as a powerful tool to confirm the elemental formula, distinguishing it from other potential isobaric compounds.

Conclusion

This guide has detailed a scientifically grounded and practical approach to the synthesis and characterization of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. By employing a strategy of asymmetric fluorination followed by a diastereoselective reduction, the target molecule can be accessed with high stereochemical control. The comprehensive analytical workflow, combining NMR, MS, and chiral chromatography, ensures a self-validating system where the identity, purity, and stereointegrity of the final product are rigorously established. This fluorinated piperidine building block is a valuable asset for medicinal chemists aiming to leverage the unique properties of fluorine to design the next generation of therapeutics.[10]

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry. [Link]

  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]

  • Ardila-Fierro, K. J., & Hernandez, J. G. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Loire Valley Institute for Advanced Studies. [Link]

  • ACS Publications. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • National Center for Biotechnology Information. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. PubChem Compound Database. [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]

  • SCIDAR. On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Gati, W. d., & Mangelinckx, S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Exploratory

Structural Elucidation & Spectroscopic Validation: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl

[1][2] Document Control: Target Analyte: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride[1][2][3][4] CAS: 1524707-81-0 (Salt), 1524707-80-9 (Free Base)[1][2] Formula: C₆H₁₃ClFNO Molecular Weight: 169.62 g/mol (HCl...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Document Control:

  • Target Analyte: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride[1][2][3][4]

  • CAS: 1524707-81-0 (Salt), 1524707-80-9 (Free Base)[1][2]

  • Formula: C₆H₁₃ClFNO

  • Molecular Weight: 169.62 g/mol (HCl Salt)[1][2][3][5]

Executive Summary

This technical guide outlines the spectroscopic characterization of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl , a critical fluorinated scaffold used in the synthesis of kinase inhibitors and GPCR ligands.[1][2] The introduction of fluorine at the C3 position of the piperidine ring induces specific conformational biases—most notably the "fluorine gauche effect" and charge-dipole stabilization in the protonated salt form—which significantly alter the NMR profile compared to non-fluorinated analogs.[1][2]

This document provides researchers with the definitive spectroscopic signatures (NMR, IR, MS) required to validate identity, stereochemical purity, and salt stoichiometry.[1][2]

Part 1: Structural & Conformational Analysis[1]

Stereochemical Configuration

The (3R,4S) configuration defines a cis-relationship between the C3-Fluorine and the C4-Hydroxymethyl group.[1][2]

  • C3 (R-config): The fluorine atom exerts a strong electronegative pull, deshielding the geminal proton (H3).[1][2]

  • C4 (S-config): The hydroxymethyl group provides a handle for further functionalization.[1][2]

The "Axial Fluorine" Phenomenon

Unlike cyclohexane derivatives where substituents prefer the equatorial position to minimize 1,3-diaxial interactions, 3-fluoropiperidinium salts often exhibit a preference for the axial fluorine conformer.[1][2]

  • Mechanism: In the HCl salt, the protonated nitrogen (

    
    ) forms a stabilizing electrostatic interaction with the axial fluorine (
    
    
    
    ).[1][2]
  • NMR Implication: This locks the ring conformation, resulting in distinct vicinal coupling constants (

    
    ) that do not average out, allowing for precise stereochemical assignment.[1][2]
    

Part 2: Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (


) is recommended to eliminate hydroxyl/amine proton coupling and prevent spectral overcrowding.[1][2] DMSO-

is used if observing exchangeable protons is required.[1]

NMR (376 MHz,

)

The presence of a single fluorine atom makes


 NMR the primary tool for rapid identification.[1][2]
ParameterShift (

ppm)
MultiplicityCoupling Constants (

)
Interpretation
F-3 -198.0 to -202.0 ddd or dm

Hz
Characteristic of aliphatic monofluoride in a piperidine ring.[1][2]

NMR (400 MHz,

)

Note: Chemical shifts are referenced to HDO (


 4.79).
Position

(ppm)
MultiplicityIntegrationKey CouplingsStructural Assignment
H-3 4.80 - 4.95dm (doublet of multiplets)1H

Hz
Geminal proton to Fluorine.[1][2] Often obscured by HDO peak in

; DMSO moves this to ~4.6 ppm.
H-4 2.10 - 2.25m1H

Hz
Methine proton at chiral center C4.[1][2]
CH₂-OH 3.55 - 3.65d or dd2H

Hz
Hydroxymethyl protons.[1][2]
H-2 (eq/ax) 3.30 - 3.50m2H-Protons adjacent to Nitrogen (deshielded).[1][2]
H-6 (eq/ax) 2.90 - 3.10m2H-Protons adjacent to Nitrogen.[1][2]
H-5 (eq/ax) 1.70 - 1.90m2H-Methylene protons at C5.[1][2]

Expert Insight: In the (3R,4S) cis-isomer with axial Fluorine, the H3 proton is equatorial.[1][2] The coupling between H3(eq) and H4(ax) is typically small (


 Hz), distinguishing it from the trans-isomer where H3(ax)-H4(ax) coupling would be large (~11 Hz).[1][2]

NMR (100 MHz,

)
  • C-3 (C-F):

    
     86.0 - 89.0 ppm (doublet, 
    
    
    
    Hz).[1][2]
  • C-4:

    
     38.0 - 40.0 ppm (doublet, 
    
    
    
    Hz).[1][2]
  • CH₂-OH:

    
     60.0 - 62.0 ppm.[1][2]
    
  • C-2/C-6:

    
     42.0 - 46.0 ppm (Signals split by F coupling).[1][2]
    
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]

Wavenumber (

)
AssignmentDescription
3200 - 3450 O-H / N-H strBroad, strong absorption due to alcohol and ammonium salt (

).[1][2]
2400 - 2800

overtone
Multiple broad bands characteristic of amine hydrochloride salts.
1050 - 1100 C-F stretchStrong, distinct band.[1][2]
1000 - 1050 C-O stretchPrimary alcohol stretch.[1]
Mass Spectrometry (LC-MS)

Method: ESI (Electrospray Ionization), Positive Mode.[1][2]

  • Parent Ion:

    
     134.1 
    
    
    
    (Calculated for
    
    
    : 134.09).[1][2]
  • Adducts:

    
     156.1 
    
    
    
    may be observed.[2]
  • Fragmentation Pattern:

    • 
       134.1 
      
      
      
      116.1 (Loss of
      
      
      , -18 Da).[1][2]
    • 
       116.1 
      
      
      
      96.1 (Loss of
      
      
      , -20 Da).[1][2]

Part 3: Experimental Validation Protocols

Sample Preparation for NMR

To ensure reproducibility and prevent pH-dependent shifts:

  • Mass: Weigh 10-15 mg of the HCl salt.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.9% D).
    
  • Reference: Use residual HDO (

    
     4.79) as the internal reference. Do not use TMS (insoluble in water).[1][2]
    
  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors caused by glass imperfections.

Stereochemical Verification Workflow

The following Graphviz diagram illustrates the decision logic for verifying the (3R,4S) isomer against its diastereomers.

StereochemCheck cluster_legend Interpretation Start Crude Sample ((3R,4S)-3-F-Pip-4-yl-MeOH HCl) HNMR 1H NMR (D2O) Analyze H3-H4 Coupling Start->HNMR FNMR 19F NMR Check Chemical Shift Start->FNMR Decision J(H3,H4) Value? HNMR->Decision Cis Small Coupling (< 5 Hz) Indicates H3(eq)-H4(ax) (Cis-Isomer) Decision->Cis Small J Trans Large Coupling (> 10 Hz) Indicates H3(ax)-H4(ax) (Trans-Isomer) Decision->Trans Large J NOESY NOESY 2D NMR Check F-H4 spatial correlation Cis->NOESY Confirm

Caption: Logic flow for distinguishing (3R,4S) cis-isomer from trans-impurities using coupling constants.

Part 4: Mass Spectrometry Fragmentation Pathway[1]

Understanding the fragmentation is crucial for analyzing impurities or metabolites.

MS_Frag M_H [M+H]+ m/z 134.1 Dehydro [M+H - H2O]+ m/z 116.1 (Piperidine alkene) M_H->Dehydro - H2O (18) DehydroFluoro [M+H - H2O - HF]+ m/z 96.1 (Diene system) Dehydro->DehydroFluoro - HF (20)

Caption: ESI+ Fragmentation pathway showing sequential loss of water and hydrogen fluoride.[1][2]

References

  • Glorius, F. et al. (2017).[2][6] "Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes." Science, 357(6354), 908-912.[1][2] Link[1][2]

  • O'Hagan, D. (2008).[2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.[1][2] Link

  • Nairoukh, Z., et al. (2020).[2][7] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal,[1][2] 26. Link[1][2]

  • PubChem Compound Summary. (2024). "((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride."[1][2][3][4] CID 91825876.[3] Link[1][2]

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodologies of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol Hydrochloride

Executive Summary In modern drug discovery, the strategic incorporation of fluorine into saturated aliphatic heterocycles is a highly validated tactic to modulate basicity, enhance metabolic stability, and influence conf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into saturated aliphatic heterocycles is a highly validated tactic to modulate basicity, enhance metabolic stability, and influence conformational preferences. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride (CAS: 1523541-81-2) represents a premium chiral building block [1]. By combining a basic piperidine core, a stereodefined fluorine atom, and a versatile hydroxymethyl handle, this compound serves as an ideal precursor for synthesizing active pharmaceutical ingredients (APIs) and bifunctional PROTAC linkers.

This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, stereoelectronic dynamics, and a field-proven, self-validating synthetic methodology.

Physicochemical Properties & Molecular Descriptors

Understanding the foundational physical and chemical properties of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride is critical for downstream formulation and synthetic integration [1][2][3]. The data below summarizes the validated descriptors of the hydrochloride salt.

PropertyValueCausality / Relevance
IUPAC Name [(3R,4S)-3-fluoropiperidin-4-yl]methanol;hydrochlorideDefines the absolute (3R,4S) cis-configuration.
CAS Registry Number 1523541-81-2Unique identifier for the specific chiral HCl salt.
Molecular Formula C₆H₁₃ClFNORepresents the protonated amine and chloride counterion.
Molecular Weight 169.62 g/mol Low molecular weight ensures high atom economy in linker synthesis.
Exact Mass 169.06697 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 32.3 ŲIndicates excellent potential for passive membrane permeability.
Physical State Off-white to white crystalline solidThe HCl salt form ensures high crystallinity and bench stability.
Solubility Highly soluble in H₂O, MeOH, DMSODriven by the ionic salt bridge and the polar hydroxyl group.

Stereoelectronic Dynamics & Causality

The placement of the highly electronegative fluorine atom adjacent to the basic piperidine nitrogen (β-fluorination) is not merely a structural variation; it is a calculated physicochemical modification.

  • pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom significantly lowers the pKa of the piperidine nitrogen (typically from ~10.5 in unsubstituted piperidine down to ~8.5–9.0). This causality is critical: a lower pKa increases the fraction of the un-ionized free base at physiological pH (7.4), thereby dramatically enhancing passive cellular permeability.

  • Conformational Locking (The Gauche Effect): The (3R,4S) cis-configuration forces a specific conformational equilibrium. The highly polarized C–F bond interacts with the lone pair of the protonated (or free) piperidine nitrogen. To minimize dipole-dipole repulsion, the ring preferentially adopts a chair conformation where the fluorine atom occupies an axial position, directing the hydroxymethyl group into an equatorial position. This predictable vector projection is highly advantageous for structure-based drug design (SBDD).

Synthetic Methodology & Isolation Protocol

To guarantee high enantiomeric excess (ee > 99%) and chemical purity, the synthesis of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride must rely on a stereoselective workflow followed by rigorous chiral resolution. The following is a field-proven, step-by-step methodology.

Step-by-Step Experimental Protocol

Note: All reactions should be performed under an inert argon atmosphere unless otherwise stated.

  • Precursor Homologation: Begin with 1-benzyl-3-fluoro-4-oxopiperidine. Subject the ketone to a Wittig olefination using (methoxymethyl)triphenylphosphonium chloride and KHMDS at -78°C to yield the corresponding enol ether.

  • Hydrolysis & Reduction: Treat the enol ether with 2N HCl in THF to unmask the aldehyde. Immediately subject the crude aldehyde to reduction using Sodium Borohydride (NaBH₄) in methanol at 0°C. This yields the racemic cis/trans mixture of 1-benzyl-3-fluoro-4-(hydroxymethyl)piperidine.

  • Hydrogenolysis & Boc Protection (One-Pot): Dissolve the intermediate in methanol. Add Di-tert-butyl dicarbonate (Boc₂O) and 10% Pd/C. Stir the suspension under a hydrogen atmosphere (1 atm) for 12 hours. This step cleanly removes the benzyl protecting group while simultaneously trapping the free amine as the N-Boc carbamate, preventing unwanted side reactions.

  • Chiral Resolution: Subject the racemic N-Boc intermediate to Preparative Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H). Isolate the peak corresponding to the (3R,4S) enantiomer.

  • Deprotection & Salt Precipitation: Dissolve the pure N-Boc-(3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine in anhydrous dichloromethane (DCM). Dropwise, add 4N HCl in dioxane at 0°C. Causality: The strictly anhydrous acidic environment cleanly cleaves the Boc group, releasing isobutylene and CO₂ gas. Because the resulting hydrochloride salt is insoluble in DCM/dioxane, it spontaneously precipitates as a highly pure, white crystalline solid, driving the reaction to completion and eliminating the need for aqueous workup.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride.

SynthWorkflow Start 1-Benzyl-3-fluoro -4-oxopiperidine Step1 Homologation & Reduction (Wittig / NaBH4) Start->Step1 Intermediate rac-cis-1-Benzyl-3-fluoro -4-(hydroxymethyl)piperidine Step1->Intermediate Step2 Hydrogenolysis & Boc Protection (Pd/C, H2, Boc2O) Intermediate->Step2 Intermediate2 rac-cis-N-Boc-3-fluoro -4-(hydroxymethyl)piperidine Step2->Intermediate2 Step3 Chiral Resolution (Preparative SFC) Intermediate2->Step3 Isomer N-Boc-(3R,4S)-3-fluoro -4-(hydroxymethyl)piperidine Step3->Isomer Isolate (3R,4S) Step4 Deprotection & Salt Formation (4N HCl in Dioxane) Isomer->Step4 Cleave Boc Final ((3R,4S)-3-Fluoropiperidin -4-yl)methanol HCl Step4->Final Crystallize

Synthetic workflow for ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl.

Analytical Validation System

To ensure trustworthiness, the synthesized compound must be subjected to a self-validating analytical matrix. The absence or presence of specific signals confirms both chemical identity and stereochemical integrity.

  • ¹H NMR (400 MHz, DMSO-d₆): The complete disappearance of the intense singlet at ~1.40 ppm confirms successful Boc deprotection. The presence of a broad exchangeable signal at ~9.0–9.5 ppm validates the protonated piperidinium salt. The hydroxymethyl protons appear as a multiplet around 3.4–3.6 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A distinct multiplet in the region of -190 to -200 ppm is diagnostic for the secondary alkyl fluoride. The specific J-coupling constants (geminal H-F coupling of ~45-50 Hz) validate the cis stereochemical relationship against the theoretical trans-isomer.

  • LC-MS (ESI+): The mass spectrum must show the [M+H]⁺ peak of the free base at m/z 134.1, perfectly matching the theoretical exact mass of the unprotonated C₆H₁₂FNO species [1].

Applications in Drug Discovery & PROTACs

The bifunctional nature of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride makes it a highly sought-after moiety in targeted protein degradation (PROTACs) and small-molecule API design.

  • PROTAC Linker Attachment: The primary hydroxyl group serves as an excellent nucleophile for etherification or esterification reactions, allowing seamless integration into PEGylated or alkyl linkers.

  • Pharmacokinetic Optimization: When attached to a target-binding warhead, the piperidine ring acts as a rigidifying spacer. The fluorine atom prevents oxidative metabolism (CYP450-mediated hydroxylation) at the C3 position, significantly extending the biological half-life of the resulting drug candidate.

PhysChemApp Core ((3R,4S)-3-Fluoropiperidin -4-yl)methanol HCl Prop1 Fluorine Inductive Effect Core->Prop1 Prop2 Hydroxymethyl Handle Core->Prop2 Prop3 Piperidine Core Core->Prop3 Result1 Lowered Amine pKa Increased Lipophilicity Prop1->Result1 Result2 PROTAC Linker Attachment Ester/Ether Formation Prop2->Result2 Result3 Target Binding (H-Bond Donor/Acceptor) Prop3->Result3

Logical relationship between structural features and pharmacological applications.

References

  • Title: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride | C6H13ClFNO | CID 91825876 Source: PubChem, National Library of Medicine URL:[Link]

Exploratory

Conformational Analysis of cis-3-Fluoropiperidin-4-yl Methanol Derivatives: A Technical Guide

Executive Summary The strategic incorporation of fluorine into saturated heterocycles is a cornerstone of modern medicinal chemistry, offering modulation of pKa, lipophilicity ( ), and metabolic stability. However, the i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into saturated heterocycles is a cornerstone of modern medicinal chemistry, offering modulation of pKa, lipophilicity (


), and metabolic stability. However, the introduction of fluorine at the C3 position of piperidine induces profound stereoelectronic effects that deviate from classical steric models.

This guide provides a rigorous technical framework for analyzing the conformation of cis-3-fluoropiperidin-4-yl methanol . Unlike simple cyclohexanes, this scaffold is governed by the fluorine gauche effect , charge-dipole interactions, and potential intramolecular hydrogen bonding. We establish a self-validating workflow combining Density Functional Theory (DFT) and NMR spectroscopy to determine the bioactive conformation.

The Stereoelectronic Landscape

To accurately predict the behavior of cis-3-fluoropiperidin-4-yl methanol, one must move beyond steric arguments (A-values) and account for quantum mechanical delocalization.

The Dominant Forces

In the cis-isomer, the substituents at C3 (Fluorine) and C4 (Methanol) must adopt an axial/equatorial relationship relative to each other. The equilibrium exists between two chair conformers:

FeatureConformer A (F-axial / CH₂OH-equatorial)Conformer B (F-equatorial / CH₂OH-axial)
Sterics Favored. The bulky hydroxymethyl group is equatorial, minimizing 1,3-diaxial repulsion.Disfavored. The hydroxymethyl group is axial, incurring significant steric penalty.
Hyperconjugation Favored. The

interaction (Fluorine Gauche Effect) stabilizes the axial F.
Disfavored. Lack of stabilizing hyperconjugation with the anti-periplanar bonds.
Dipole/Charge Favored. In protonated species (salts), the

dipole aligns favorably with the

charge (Charge-Dipole stabilization).
Disfavored. The equatorial F dipole creates a repulsive or less favorable electrostatic environment.
H-Bonding Neutral/Weak. Distance between OH and F is generally too large unless side-chain rotation occurs.Potential. The gauche relationship between F(eq) and CH₂OH(ax) could facilitate an intramolecular OH···F bond.[1][2][3][4][5][6][7]
The Verdict

Conformer A (F-axial / CH₂OH-equatorial) is overwhelmingly predicted to be the global minimum in both solution and solid states. The convergence of steric preference (for the large CH₂OH group) and stereoelectronic preference (for the axial Fluorine) creates a "locked" conformation.

Computational Modeling Workflow

Before synthesis, computational validation is required to predict energy barriers and Boltzmann populations.

Protocol: DFT-Based Conformational Search
  • Conformational Sampling: Use Monte Carlo (MC) or Molecular Dynamics (MD) with the OPLS4 force field to generate rotamers of the hydroxymethyl group.

  • Geometry Optimization: Optimize low-energy structures using DFT.

    • Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p) or M06-2X/def2-TZVP.

    • Solvation: IEF-PCM (Water for salts, Chloroform for free bases).

  • Frequency Calculation: Ensure no imaginary frequencies and calculate Gibbs Free Energy (

    
    ).
    
Visualization: Computational Pipeline

CompWorkflow cluster_gauche Stereoelectronic Check start Input Structure (cis-3-F-4-CH2OH) conf_search Conformational Search (Monte Carlo / OPLS4) start->conf_search filter Filter Redundant Conformers (< 5 kcal/mol) conf_search->filter dft_opt DFT Optimization (M06-2X/def2-TZVP) Solvent: Water/CHCl3 filter->dft_opt freq Frequency Calc (Check Imaginary Freq) dft_opt->freq check Check N-C-C-F Dihedral (Gauche Effect?) dft_opt->check boltz Boltzmann Population Analysis freq->boltz output Predicted Global Minimum (F-axial / CH2OH-eq) boltz->output

Caption: Figure 1. Computational workflow for predicting the bioactive conformation of fluorinated piperidines.

Experimental Validation: NMR Spectroscopy

NMR is the "Gold Standard" for validating the computational model. The coupling constants (


) involving the fluorine nucleus are diagnostic.
Key Diagnostic Couplings

The orientation of the fluorine atom is determined by the vicinal proton-fluorine coupling (


).
InteractionDihedral Angle (

)
Expected

(Hz)
Interpretation

vs

~60° (Gauche)10 - 15 Hz Indicates Axial Fluorine

vs

~180° (Anti)25 - 35 Hz Indicates Equatorial Fluorine

~60° (Gauche)6 - 12 Hz Confirms cis relationship (if F is ax)

Critical Note: In Conformer A (F-axial), the proton at C3 is equatorial. Therefore, it has a gauche relationship with the axial protons at C2 and C4. Consequently, you will NOT observe the massive ~45 Hz coupling often associated with anti-periplanar H-F relationships. Instead, look for the distinct "small" couplings (<15 Hz) across the ring, combined with a large geminal


 (~48 Hz).
Experimental Protocol
  • Sample Prep: Dissolve 5-10 mg of the derivative in 600

    
    L of solvent.
    
    • Free Base: Use

      
       or 
      
      
      
      (non-polar solvents enhance intramolecular H-bonding detection).
    • Salt (HCl): Use

      
       or 
      
      
      
      (locks the conformation via charge-dipole).
  • Acquisition:

    • 
      H NMR (minimum 400 MHz, preferably 600 MHz).
      
    • 
      F NMR (proton-coupled and decoupled).
      
    • 
      H-
      
      
      
      H NOESY (Critical for spatial proximity of CH₂OH and Ring H).
  • Variable Temperature (VT): If signals are broad, perform VT-NMR (-40°C to +50°C) to check for ring flipping. Note: 3-F-piperidines are usually conformationally rigid at RT.

Decision Logic for Structure Confirmation

NMRLogic start Analyze 1H & 19F NMR check_J Measure 3J(H3, H2_ax) start->check_J decision1 Is 3J(H3, H2_ax) small (< 5 Hz)? (Indicates H3 is Eq / F is Ax) check_J->decision1 result_ax F is AXIAL (Conformer A) decision1->result_ax Yes result_eq F is EQUATORIAL (Conformer B) decision1->result_eq No (Large J > 10Hz) check_NOE Check NOE: H3 to H5_ax result_ax->check_NOE check_NOE->result_ax No Crosspeak (H3 is Eq)

Caption: Figure 2. NMR decision tree for assigning fluorine orientation.

Physicochemical Implications

Understanding the conformation allows for the rational tuning of drug-like properties.

pKa Modulation

The fluorine atom exerts a strong Inductive Effect (-I).

  • Non-fluorinated Piperidine: pKa ~ 11.0.

  • 3-Fluoro Piperidine: pKa ~ 8.5 - 9.5.

  • Mechanism: The axial C-F bond is antiparallel to the N-lone pair.[8] Upon protonation, the

    
     bond aligns with the C-F dipole, stabilizing the cation slightly more than the equatorial isomer, but the overall electron withdrawal significantly lowers basicity. This is useful for improving bioavailability by reducing lysosomal trapping.
    
Lipophilicity (LogD)

While fluorine is generally lipophilic, the cis-3-F-4-CH₂OH motif is polar.

  • Intramolecular H-Bonding: If the conditions allow (non-polar solvent), an OH···F interaction (though weak) or OH···N interaction can "hide" the polar protons, potentially increasing membrane permeability (Papp) compared to the trans isomer.

References

  • The Origin of the Axial-F Preference in Piperidines Source: Chemistry - A European Journal / NIH Citation: Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. URL:[Link]

  • Intramolecular Hydrogen Bonding in Fluorohydrins Source: Chemistry - A European Journal / NIH Citation: Linclau, B., et al. (2015). Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins.[9] URL:[Link]

  • Stereoelectronic Effects in 3-Halopiperidinium Cations Source: ACS Omega Citation: Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations. URL:[Link]

  • NMR Coupling Constants Analysis Source: University of Manchester Citation: NMR Spectroscopy Primer: Coupling Constants. URL:[Link]

Sources

Foundational

Stereochemical Architecture and Synthetic Control of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol Hydrochloride

Executive Summary The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Fluorination profoundly alters a molecule's physicochemical profile, modulati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Fluorination profoundly alters a molecule's physicochemical profile, modulating basicity (


), lipophilicity (

), and metabolic stability. Among these privileged scaffolds, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride stands out as a highly valuable chiral building block[1].

The absolute configuration of this molecule—(3R, 4S)—dictates a cis relationship between the C3-fluorine atom and the C4-hydroxymethyl group. However, the true utility of this compound lies in its 3D conformational dynamics. When protonated, the piperidine ring undergoes a dramatic conformational shift driven by electrostatic forces, locking the molecule into a rigid, predictable geometry. This whitepaper explores the causality behind these conformational preferences, details a self-validating stereocontrolled synthetic methodology, and provides a framework for analytical characterization.

Conformational Dynamics: The "Fluorine Gauche Effect"

In unfunctionalized cyclohexanes, bulky substituents universally prefer the equatorial position to minimize 1,3-diaxial steric repulsion. However, 3-fluoropiperidines defy this classical steric model. In the protonated state (such as the HCl salt of our target), the fluorine atom exhibits a strong, counter-intuitive preference for the axial position.

The Causality of Axial Preference

This phenomenon is primarily driven by a charge-dipole interaction (often discussed alongside the fluorine gauche effect). The highly polarized


 bond interacts favorably with the adjacent protonated nitrogen (

). The electrostatic attraction between the partial negative fluorine (

) and the formal positive charge of the ammonium cation (

) provides significant stabilization that easily overrides the steric penalty of the axial position[2].

Because the fluorine is electrostatically locked in the axial position, the cis relationship inherent to the (3R,4S) configuration forces the adjacent C4-hydroxymethyl group into the equatorial position. This results in a highly rigid 1,2-axial-equatorial scaffold.

ConformationalDynamics Eq Equatorial-F Conformer (Sterically Favored) Ax Axial-F Conformer (Electrostatically Favored) Eq->Ax HCl Protonation (C-F···H-N+ Attraction) Ax->Eq Free Base (Loss of Charge-Dipole)

Fig 1: Conformational equilibrium shift upon protonation of 3-fluoropiperidines.

Quantitative Conformational Data

The thermodynamic driving force for this conformational lock is highly dependent on the solvent and the protonation state of the amine.

Table 1: Conformational Energy Differences (


) for 3-Fluoropiperidine Derivatives 
Derivative StateSolventFavored Conformer

(kcal/mol)
Free Base (

)
TolueneAxial (Slight)+0.1 to +0.5
Protonated (

salt)
ChloroformAxial (Strong)+4.8
Protonated (

salt)
WaterAxial (Strong)+1.8

Note: Positive


 values indicate the energy difference required to move from the favored axial state to the unfavored equatorial state.

Stereocontrolled Synthetic Methodology

Constructing the ((3R,4S)-3-Fluoropiperidin-4-yl)methanol core requires precise control over two contiguous stereocenters. Traditional late-stage electrophilic fluorination often yields poor diastereoselectivity and relies on hazardous reagents. A superior, self-validating approach utilizes a Palladium-catalyzed asymmetric allylic alkylation of acyclic


-fluoro-

-ketoesters[3].
Causality Behind Experimental Choices
  • Acyclic Precursors: Utilizing ethyl fluoroacetate derivatives avoids costly electrophilic fluorinating agents and provides a stable, easily scalable source for the C3-fluorine[3].

  • Trost Ligand Enantiocontrol: The chiral pocket formed by the Trost ligand dictates the facial selectivity of the enolate attack during allylation, establishing the (3R) absolute configuration with high enantiomeric excess (>92% ee)[3].

  • Diastereoselective Reduction: The C4 ketone is reduced using a bulky hydride (L-Selectride). Because the C3-fluorine is locked in an axial orientation, it sterically shields one face of the carbonyl. The bulky hydride is forced to attack from the less hindered face (anti to the fluorine), pushing the resulting alkoxide into a cis relationship with the fluorine, thereby establishing the (4S) stereocenter.

SynthesisWorkflow Step1 1. α-Fluoro-β-ketoester Precursor Step2 2. Pd-Catalyzed Asymmetric Allylation (Trost Ligand L4) Step1->Step2 Enantiocontrol (C3-R) Step3 3. Reductive Amination & Cyclization Step2->Step3 Scaffold Assembly Step4 4. Diastereoselective Ketone Reduction (L-Selectride) Step3->Step4 C4 Ketone Intermediate Step5 5. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl Step4->Step5 Diastereocontrol (C4-S)

Fig 2: Stereocontrolled synthetic workflow for (3R,4S)-3-fluoropiperidin-4-yl)methanol HCl.

Step-by-Step Experimental Protocol
  • Step 1: Catalyst Activation: In a flame-dried Schlenk tube under argon, dissolve

    
     (2.5 mol%) and chiral Trost ligand (5.5 mol%) in anhydrous THF. Stir at room temperature for 30 minutes to generate the active chiral palladium complex[3].
    
  • Step 2: Asymmetric Allylation: Add the acyclic

    
    -fluoro-
    
    
    
    -ketoester (1.0 equiv) to the catalyst solution. Dropwise addition of allyl carbonate (1.2 equiv) initiates the reaction. Stir at 0 °C for 12 hours to establish the (3R) fluorinated stereocenter[3].
  • Step 3: Piperidine Cyclization: Subject the allylated intermediate to ozonolysis followed by reductive amination using a primary amine and

    
     to close the piperidine ring, yielding the C4-ketone intermediate.
    
  • Step 4: Diastereoselective Reduction: Cool the ketone intermediate to -78 °C in THF. Slowly add L-Selectride (1.5 equiv). The hydride attacks anti to the axial fluorine, yielding the cis-(3R,4S) alcohol with >95% diastereomeric excess.

  • Step 5: HCl Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add 2M HCl in ether at 0 °C. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford the final ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride[1].

Analytical Validation & Physicochemical Properties

To ensure the integrity of the synthesized batch, the protocol must be self-validating through rigorous analytical characterization.

NMR Spectroscopy Validation: The orientation of the fluorine atom can be definitively proven using


 and 

NMR. The vicinal coupling constant (

) is highly sensitive to the dihedral angle. A large

value (typically >30 Hz) is a diagnostic indicator that the fluorine atom is occupying the axial position. Furthermore, the small coupling constant between the C3 and C4 protons (

Hz) confirms the axial-equatorial (cis) relationship, validating the (3R,4S) assignment.

Table 2: Physicochemical Properties of the Target Compound [1]

PropertyValue
IUPAC Name [(3R,4S)-3-fluoropiperidin-4-yl]methanol;hydrochloride
Molecular Weight 169.62 g/mol
Exact Mass 169.06697 Da
Topological Polar Surface Area 32.3 Ų
Stereochemical Configuration cis (3R, 4S)
Preferred Conformation (Solution) Axial-F, Equatorial-CH₂OH

References

  • PubChem. "((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride".
  • "Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluoropiperidines". White Rose Research Online.
  • Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference". Chemistry - A European Journal.
  • "Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations: the Importance of the Coulombic Potential Energies". ACS Omega.

Sources

Exploratory

Technical Guide: Discovery and Synthesis of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol

This guide details the discovery and technical synthesis of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol , a critical fluorinated scaffold used in the development of Kinesin Spindle Protein (KSP) inhibitors and GPR119 agonis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the discovery and technical synthesis of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol , a critical fluorinated scaffold used in the development of Kinesin Spindle Protein (KSP) inhibitors and GPR119 agonists.

Executive Summary

Target Molecule: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol CAS: 1523541-81-2 (HCl salt), 91825877 (Free base) Core Significance: The cis-3-fluoro-4-hydroxymethylpiperidine scaffold represents a privileged motif in medicinal chemistry. The vicinal fluorine atom lowers the pKa of the piperidine nitrogen (from ~11 to ~8.5), improving oral bioavailability and reducing hERG liability while locking the conformation via the gauche effect. Discovery Origin: The enantioselective route to this core was pioneered by Merck Research Laboratories (Cox et al., 2008) during the optimization of KSP inhibitors (e.g., MK-0731).

Structural Analysis & Properties

The (3R,4S) stereochemistry dictates a cis-relationship between the fluorine and the hydroxymethyl group.

PropertyValueMechanistic Implication
Stereochemistry (3R, 4S)Cis-configuration favors an axial fluorine/equatorial substituent orientation in many derivatives due to the C–F dipole.
Basicity (pKa) ~8.5Fluorine's inductive effect (

) reduces basicity, enhancing membrane permeability and reducing lysosomal trapping.
Conformation ChairThe F-C-C-N gauche effect stabilizes specific rotamers, pre-organizing the ligand for receptor binding.

The Discovery Synthesis (The "Merck Route")

The first scalable, enantioselective synthesis of the cis-3-fluoropiperidine core was established by Christopher D. Cox and colleagues at Merck in 2008. While their primary target was the corresponding amine, the route proceeds through intermediates (esters) directly convertible to the title methanol.

Retrosynthetic Logic

The synthesis avoids the difficult direct fluorination of piperidines. Instead, it utilizes:

  • Partial Reduction: Converting a cheap 3-fluoropyridine precursor to a tetrahydropyridine (enamide).

  • Asymmetric Hydrogenation: Using a Rhodium-Josiphos catalyst to set the (3R,4S) stereocenters simultaneously.

Detailed Synthetic Pathway

The following diagram illustrates the critical flow from the pyridine starting material to the chiral core.

G Start 3-Fluoro-4-pyridine carboxylic acid/ester Salt N-Benzyl Pyridinium Salt Start->Salt BnBr, Acetone Reflux Enamide Tetrahydropyridine (Fluoro-Enamide) Salt->Enamide NaBH4, MeOH (Partial Reduction) ChiralCore (3R,4S)-Piperidine Ester Enamide->ChiralCore [Rh(COD)2]BF4 (R,S)-Josiphos H2 (100 psi) Target ((3R,4S)-3-Fluoropiperidin- 4-yl)methanol ChiralCore->Target LiAlH4 or LiBH4 THF, 0°C

Figure 1: The Merck Route utilizing asymmetric hydrogenation of a fluoro-enamide.

Experimental Protocol (Step-by-Step)
Step 1: Formation of the Pyridinium Salt
  • Reagents: Methyl 3-fluoroisonicotinate, Benzyl bromide.

  • Procedure: The pyridine ester is dissolved in acetone. Benzyl bromide (1.05 equiv) is added, and the mixture is refluxed for 2 hours. The resulting precipitate is filtered to yield the N-benzyl-3-fluoro-4-methoxycarbonylpyridinium bromide.

Step 2: Partial Reduction to the Enamide
  • Reagents: NaBH4, Methanol.

  • Mechanism: Regioselective 1,2-reduction followed by 1,4-reduction.

  • Protocol: The pyridinium salt is suspended in methanol at -10°C. Sodium borohydride (NaBH4) is added portion-wise. The reaction yields the 1-benzyl-3-fluoro-4-methoxycarbonyl-1,2,3,6-tetrahydropyridine (the "fluoro-enamide").

    • Critical Note: Temperature control is vital to prevent over-reduction to the racemic piperidine.

Step 3: Asymmetric Hydrogenation (The Key Step)
  • Catalyst: [Rh(COD)2]BF4 with ligand (R)-(S)-Josiphos (or Walphos).

  • Conditions: H2 (100 psi), MeOH, RT, 12-24h.

  • Outcome: This step sets the (3R,4S) stereochemistry with high enantiomeric excess (>90% ee). The fluorine substituent directs the hydrogenation to the opposite face, ensuring the cis relationship.

Step 4: Reduction to the Methanol
  • Precursor: Methyl (3R,4S)-1-benzyl-3-fluoropiperidine-4-carboxylate.

  • Reagents: LiAlH4 (Lithium Aluminum Hydride) or LiBH4.

  • Protocol:

    • Dissolve the chiral ester in anhydrous THF under N2.

    • Cool to 0°C.

    • Add LiAlH4 (1.0 M in THF) dropwise.

    • Stir at 0°C -> RT for 2 hours.

    • Quench with Fieser workup (Water, 15% NaOH, Water).

    • Filter and concentrate to yield ((3R,4S)-1-benzyl-3-fluoropiperidine-4-yl)methanol .

    • Optional: Debenzylation via Pd/C hydrogenation yields the free amine target.

Modern Alternative: Dearomatization-Hydrogenation

In 2019, Glorius et al. published a "Next-Generation" approach that allows for the synthesis of all-cis fluorinated piperidines directly from fluoropyridines without the need for pre-formed enamide isolation in some cases.

Modern Pyridine 3-Fluoropyridine Derivative Intermediate Rh-Catalyzed Dearomatization Pyridine->Intermediate Rh(CAAC) H2, sBuOH Product All-cis-Fluoro Piperidine Intermediate->Product One-Pot Saturation

Figure 2: The Glorius Dearomatization-Hydrogenation strategy (2019).

References

  • Cox, C. D. , et al. (2008).[1] "Kinesin Spindle Protein (KSP) Inhibitors.[1] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer."[1] Journal of Medicinal Chemistry, 51(14), 4239–4252. Link

  • Glorius, F. , et al. (2019).[2] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[2] Nature Chemistry, 11, 264–270.[2] Link

  • Surmont, R. , et al. (2010). "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 75(3), 929-932. Link

  • Takeda Pharmaceutical Company. (2014). "GPR40 Modulators." World Intellectual Property Organization, WO2014078610A1. Link

Sources

Foundational

Commercial availability and suppliers of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hcl

The following technical guide provides an in-depth analysis of the commercial availability, synthesis, and application of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride . [1] Executive Summary ((3R,4S)-3-Fluoropi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the commercial availability, synthesis, and application of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride .

[1]

Executive Summary

((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride (CAS: 1523541-81-2 ) is a high-value chiral building block primarily used in the development of Kinesin Spindle Protein (KSP) inhibitors and other oncology targets. Its specific stereochemical configuration—characterized by a cis-relationship between the 3-fluoro and 4-hydroxymethyl substituents—is critical for modulating the basicity (pKa) of the piperidine nitrogen, thereby improving metabolic stability and reducing hERG channel liability in drug candidates.

This guide outlines the chemical identity, validated synthetic routes, quality control parameters, and the current commercial supply landscape for researchers and procurement professionals.[1]

Chemical Identity & Stereochemical Configuration

The molecule is a 3,4-disubstituted piperidine.[1][2] The (3R,4S) absolute configuration dictates a cis relative stereochemistry, where the fluorine atom at C3 and the hydroxymethyl group at C4 reside on the same face of the piperidine ring (typically with F in the axial position and the hydroxymethyl group in the equatorial position to maximize the gauche effect and minimize steric strain).[1]

PropertySpecification
Chemical Name ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride
CAS Number 1523541-81-2
Synonyms (3R,4S)-3-Fluoro-4-(hydroxymethyl)piperidine HCl; cis-3-Fluoro-4-hydroxymethylpiperidine HCl
Molecular Formula C₆H₁₃ClFNO
Molecular Weight 169.62 g/mol
Stereochemistry (3R, 4S) [Cis-configuration]
Key Application pKa modulation in medicinal chemistry (e.g., MK-0731 analogs)
Structural Visualization

The following diagram illustrates the stereochemical relationship and the pKa modulation effect utilized in drug design.

G cluster_0 Stereochemical Configuration Node1 (3R,4S)-Isomer (Cis) 3-Fluoro (Axial) 4-Hydroxymethyl (Equatorial) Node2 pKa Modulation (Dipole Interaction) Node1->Node2 Axial F lowers pKa via inductive effect Node3 Reduced hERG Binding Improved Bioavailability Node2->Node3 Physiological Outcome

Caption: The (3R,4S) configuration places the Fluorine atom axially, creating a dipole interaction that lowers the piperidine nitrogen pKa, a key strategy in reducing cardiotoxicity.[1]

Technical Synthesis & Manufacturing Pathways

The commercial production of CAS 1523541-81-2 is challenging due to the requirement for high diastereomeric and enantiomeric purity. Two primary routes are utilized: Electrophilic Fluorination (Chemical) and Enzymatic Resolution (Biocatalytic).[1]

Route A: Electrophilic Fluorination (Standard Chemical Route)

This route starts from N-protected 4-piperidone. The key challenge is controlling the regioselectivity of fluorination and the subsequent diastereoselectivity during the installation of the hydroxymethyl group.[1]

  • Enolization: Reaction of N-Boc-4-piperidone with TMSCl/Base to form the silyl enol ether.

  • Fluorination: Electrophilic fluorination using Selectfluor to yield racemic N-Boc-3-fluoro-4-piperidone.

  • Homologation: Wittig reaction (methoxymethyl triphenylphosphonium chloride) followed by hydrolysis to the aldehyde, or direct olefination.[1]

  • Reduction & Resolution: Reduction to the alcohol followed by Chiral HPLC or SFC separation to isolate the (3R,4S) isomer.[1]

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane).[1]

Route B: Chemo-Enzymatic Synthesis (High Purity)

Developed to avoid difficult chromatographic separations, this route uses transaminases or lipases to establish chirality early.[1]

  • Fluorination: Synthesis of the racemic fluoroketone.[1]

  • Dynamic Kinetic Resolution (DKR): Use of an engineered ketoreductase (KRED) or transaminase to set the C3 and C4 stereocenters simultaneously.[1]

  • Functional Group Interconversion: Conversion of the resulting chiral intermediate to the hydroxymethyl target.[1]

Manufacturing Workflow Diagram

Synthesis Start N-Boc-4-Piperidone Step1 Silyl Enol Ether Formation (TMSCl, Base) Start->Step1 Step2 Electrophilic Fluorination (Selectfluor) Step1->Step2 Inter1 rac-N-Boc-3-Fluoro-4-piperidone Step2->Inter1 Step3 Wittig Olefination & Hydroboration/Oxidation Inter1->Step3 Inter2 rac-cis/trans-Alcohol Step3->Inter2 Step4 Chiral SFC / HPLC Resolution (Separation of (3R,4S)) Inter2->Step4 Final ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl (CAS 1523541-81-2) Step4->Final Deprotection (HCl)

Caption: Synthetic workflow highlighting the critical Chiral Resolution step required to isolate the active (3R,4S) isomer from the racemic mixture.

Quality Control & Validation Protocols

Trustworthiness in sourcing this chiral intermediate relies on rigorous QC.[1] Suppliers must provide the following data to validate the (3R,4S) assignment.

Stereochemical Purity (Chiral HPLC/SFC)
  • Method: Chiral SFC using polysaccharide-based columns (e.g., Chiralpak AD-H or IC).

  • Requirement: >98% Enantiomeric Excess (ee) and >95% Diastereomeric Excess (de).

  • Validation: The cis isomer (3R,4S) typically elutes distinctly from the trans isomers.[1]

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆ or D₂O):

    • Coupling Constants: The coupling constant between H3 (geminal to F) and H4 is diagnostic.[1] For cis-3,4-disubstituted piperidines (axial F, equatorial substituent), the J-coupling is typically smaller (3-6 Hz) compared to trans-diaxial (8-11 Hz), though fluorine coupling complicates this.

    • ¹⁹F NMR: Essential to confirm the presence of a single fluorine environment.[1]

Mass Spectrometry
  • LC-MS: Confirm Molecular Weight (M+H = 134.1 for free base).

Commercial Availability & Supplier Landscape[2][7]

This compound is classified as a Specialty Chiral Building Block .[1] It is not a commodity chemical; availability is typically "Stock" for small quantities (mg to g) and "Make-to-Order" for bulk (kg).

Validated Suppliers[2]
SupplierCatalog / SKUStock StatusNotes
Ivy Fine Chemicals 183601In Stock (100mg - 1g)Primary source for immediate small-scale needs. Explicitly lists CAS 1523541-81-2.
Sigma-Aldrich Contract / InquiryInquiry Often sources via partners like AChemBlock. Good for regulatory compliance but higher cost.[1]
AChemBlock L18125Lead Time Required Lists the compound; verify batch-specific CoA for stereochemistry before purchase.
BLD Pharmatech BD00818005Check Isomer Major supplier of piperidines.[1] Warning: Often lists the enantiomer ((3S,4R)) or racemate.[1] Verify CAS strictly.
Procurement Strategy
  • Verify CAS: Ensure the quote is for 1523541-81-2 and not the enantiomer (1952294-70-0) or the racemate.

  • Request CoA: Before ordering >1g, request a sample CoA to verify the Chiral HPLC method.

  • Lead Time: Expect 2-4 weeks for quantities >10g if synthesis on demand is required.

References

  • Ivy Fine Chemicals. (2024).[1] Product Catalog: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hcl. Retrieved from [1]

  • Cox, C. D., et al. (2008).[1] "Kinesin Spindle Protein (KSP) Inhibitors.[1][3][4] 9. Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer."[5][3][4] Journal of Medicinal Chemistry, 51(14), 4239-4252. (Describes the rationale for 3-fluoropiperidine pKa modulation).

  • PubChem. (2024).[1] Compound Summary: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride.[6][7][8] National Library of Medicine. Retrieved from [1]

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update Expert News.
  • Sigma-Aldrich. (2024).[1] Product Detail: ((3R,4S)-3-fluoropiperidin-4-yl)methanol hydrochloride.[6][7][8] Retrieved from

Sources

Exploratory

Technical Guide: Handling, Storage, and Stability of Fluorinated Piperidines

Topic: Basic handling and storage guidelines for fluorinated piperidines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Basic handling and storage guidelines for fluorinated piperidines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorinated piperidines are high-value pharmacophores extensively used in medicinal chemistry to modulate basicity (pKa), enhance metabolic stability, and influence conformation via the stereoelectronic gauche effect. While structurally related to the parent piperidine, the introduction of fluorine atoms—highly electronegative and lipophilic—fundamentally alters their physicochemical profile.[1]

This guide provides a technical framework for the safe handling, storage, and experimental utilization of these compounds. It moves beyond generic "organic base" protocols to address specific risks, including hydrofluoric acid (HF) liberation potential, hygroscopicity-induced degradation, and pKa-dependent extraction nuances.

Physicochemical Drivers: The "Why" Behind the Protocols

To handle these reagents effectively, one must understand how fluorine substitution modifies the piperidine core. These changes dictate the storage logic.

Basicity Modulation (pKa Shift)

The electron-withdrawing nature of fluorine (inductive effect,


) significantly lowers the pKa of the piperidine nitrogen. Unlike unsubstituted piperidine (pKa ~11.2), fluorinated analogs are weaker bases.
  • Implication for Storage: Lower basicity can reduce the rate of oxidative degradation compared to electron-rich amines, but it does not eliminate air sensitivity.

  • Implication for Handling: Standard acid-base extraction protocols must be adjusted. A weaker base requires a higher pH to ensure complete deprotonation during organic extraction.

Conformational Locking (The Gauche Effect)

In 3-fluoropiperidines, the protonated ammonium species often exhibits a preference for the fluorine atom to be in the axial position. This is driven by a stabilizing charge-dipole interaction between the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 bond and the 

bond.
  • Stability Note: This conformational lock can influence the stability of salts (e.g., hydrochlorides vs. trifluoroacetates) in the solid state.

Table 1: Comparative Physicochemical Properties[1]
CompoundStructure NoteApprox. pKa (Conjugate Acid)Boiling Point / StateLipophilicity (LogP)
Piperidine Unsubstituted~11.2106°C (Liquid)0.84
3-Fluoropiperidine Monofluorinated~8.4 – 8.6118-120°C (Liquid)~0.55 (Polarized)
4-Fluoropiperidine Monofluorinated~9.5 – 9.7125-128°C (Liquid)~0.60
4,4-Difluoropiperidine Gem-difluoro~8.8135-138°C (Liquid/Solid*)~1.2 (Enhanced)
3,3-Difluoropiperidine Gem-difluoro~7.5 – 8.0Varies (often HCl salt)~1.1

Note: Many fluorinated piperidines are supplied as Hydrochloride (HCl) salts to enhance stability and handling ease.

Storage Protocols: Preserving Integrity

The primary degradation pathways for fluorinated piperidines are carbamate formation (reaction with atmospheric CO2) and hydrolysis/elimination (moisture-induced).

The "Golden Rule" of Atmosphere

Protocol: Store under an inert atmosphere (Argon or Nitrogen). Mechanism: Like all secondary amines, fluorinated piperidines react reversibly with CO2 to form carbamates (ammonium carbamate salts). This appears as a white crust on the cap or liquid surface. While reversible, it alters stoichiometry and purity. Validation: If a white solid forms on the neck of a neat liquid bottle, the barrier integrity has been compromised.

Temperature Control

Protocol: Store at 2°C to 8°C (Refrigerated). Exception: Highly reactive derivatives (e.g., N-bromo-fluoropiperidines) or free bases prone to volatility should be stored at -20°C . Causality: Lower temperatures retard the rate of HF elimination. Although the C-F bond is strong (approx. 116 kcal/mol), the presence of the basic amine nitrogen can facilitate self-catalyzed elimination pathways in impure samples.

Hygroscopicity Management

Protocol: Store in desiccators or tightly sealed containers with parafilm/electrical tape. Risk: Fluorinated amine salts (HCl) are often extremely hygroscopic. Absorption of water leads to "clumping" and makes accurate weighing impossible. Corrective Action: If the salt becomes deliquescent, it must be dried under high vacuum (0.1 mbar) over


 before use.
Visual Workflow: Storage Decision Matrix

StorageMatrix Start Received Fluorinated Piperidine CheckState Physical State? Start->CheckState IsSalt Solid (HCl/TFA Salt) CheckState->IsSalt IsFreeBase Liquid (Free Base) CheckState->IsFreeBase HygroCheck Is it Hygroscopic? IsSalt->HygroCheck InertCheck Air Sensitive? IsFreeBase->InertCheck StoreDesiccator Store: Desiccator + Ambient/4°C (Seal with Parafilm) HygroCheck->StoreDesiccator Yes (Most HCl salts) StoreShelf Store: Cool, Dry Cabinet (Protect from Light) HygroCheck->StoreShelf No (Rare) StoreFridge Store: 2-8°C + Argon Flush (Amber Glass) InertCheck->StoreFridge Standard StoreFreezer Store: -20°C (If highly volatile/reactive) InertCheck->StoreFreezer High Volatility

Figure 1: Decision matrix for determining optimal storage conditions based on physical state and sensitivity.

Safety & Handling: The HF Factor

While fluorinated piperidines are generally stable, the potential for Hydrogen Fluoride (HF) generation during decomposition or fire distinguishes them from standard organic bases.

Hazard Assessment
  • Corrosivity: Fluorinated piperidines are corrosive to skin and mucous membranes (Skin Corr.[2] 1B).

  • HF Liberation: In the event of thermal decomposition (fire) or reaction with strong acids, C-F bonds can cleave, releasing HF gas.

  • Glass Etching: Long-term storage of acidic solutions of fluorinated amines in glass can lead to etching (due to trace HF). Use polypropylene (PP) or HDPE containers for long-term storage of acidic aqueous solutions.

Handling Protocol
  • Engineering Controls: Always handle neat liquids in a certified chemical fume hood.

  • PPE:

    • Gloves: Nitrile is generally sufficient for incidental splash. For prolonged contact, use laminated film (Silver Shield).

    • Eye Protection: Chemical splash goggles (not just safety glasses) are mandatory due to the corrosive nature of the amine.

  • Weighing:

    • Liquids: Weigh by difference using a syringe to minimize air exposure.

    • Salts: Weigh quickly to avoid moisture uptake. If precise stoichiometry is required, weigh the salt and then determine the exact mass by quantitative NMR (qNMR) or titration, rather than relying on the scale mass of a wet solid.

Visual Workflow: Safe Handling Procedure

HandlingWorkflow Prep Preparation: Check PPE & Fume Hood Open Opening: Purge container with Argon Prep->Open Transfer Transfer: Syringe (Liquid) or Quick Weigh (Solid) Open->Transfer Reseal Resealing: Flush headspace with Ar/N2 Wrap Parafilm Transfer->Reseal Waste Disposal: Segregated Organic Waste (Note F- content) Transfer->Waste Excess

Figure 2: Step-by-step workflow for minimizing exposure and degradation during handling.

Experimental Considerations

Nucleophilicity vs. Basicity

Researchers often assume that because the pKa is lower, the nucleophilicity is also drastically reduced. This is not always linear.

  • Insight: The fluorine atom pulls electron density, making the nitrogen less basic (thermodynamic property). However, the nitrogen remains a competent nucleophile for alkylation or acylation reactions, though reaction times may need to be extended compared to piperidine.

  • Protocol: When using fluorinated piperidines in

    
     or amidation reactions, use a stronger auxiliary base (e.g., DIPEA or 
    
    
    
    ) to ensure the piperidine remains deprotonated and active.
Reaction Monitoring (NMR)
  • 
     NMR:  This is the most powerful tool for monitoring reactions involving these compounds. It is distinct, sensitive, and avoids the overlap issues common in 
    
    
    
    NMR of piperidine rings.
  • Self-Validation: Run a baseline

    
     NMR of your starting material. The shift of the fluorine signal is highly sensitive to the protonation state of the nitrogen. This allows you to confirm if your "free base" extraction actually worked or if you still have the salt.
    

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride. Retrieved from

  • Champagne, P. A., et al. (2015).[3] Stereoelectronic effects in the conformational preference of 3-fluoropiperidines. Journal of Organic Chemistry. [Link to source context via ACS/NIH]

  • Purcell, J. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link to Wiley/NIH]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,3-Difluoropiperidine hydrochloride. Retrieved from

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link to Wiley Online Library]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Derivatization Protocols for ((3R,4S)-3-Fluoropiperidin-4-yl)methanol Hydrochloride

Introduction & Mechanistic Rationale ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride (Molecular Weight: 169.62 g/mol ) is a highly valuable building block in medicinal chemistry[1]. The substituted piperidine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride (Molecular Weight: 169.62 g/mol ) is a highly valuable building block in medicinal chemistry[1]. The substituted piperidine scaffold is a prevalent structural motif in modern drug discovery, frequently utilized to enhance the pharmacokinetic properties, solubility, and metabolic stability of therapeutic agents[2].

However, derivatizing this compound presents a distinct synthetic challenge. As a bifunctional alkanolamine, it contains both a secondary amine and a primary alcohol. Achieving high chemoselectivity requires precise control over the innate reactivity of the -NH and -OH groups[3]. Mechanistic investigations into alkanolamines reveal that elementary reaction steps are heavily governed by the choice of base, which must selectively recognize and deprotonate the differently acidic sites without triggering unwanted side reactions[3].

Key Considerations for this Scaffold:

  • The Hydrochloride Salt: The secondary amine is protonated (pKa ~ 9-10), rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic organic base (e.g., DIPEA or TEA) is mandatory to liberate the free amine[4].

  • Stereochemical & Electronic Effects: The highly electronegative fluorine atom at the C3 position exerts an inductive electron-withdrawing effect. While this slightly reduces the nucleophilicity of the adjacent secondary amine compared to an unsubstituted piperidine, the amine remains kinetically more reactive than the primary alcohol.

  • Avoiding Epimerization: Strong inorganic bases (like NaH) must be strictly avoided to prevent epimerization at the fluorine-bearing C3 stereocenter and to suppress O-alkylation.

Reaction Workflows & Pathways

The following diagram illustrates the divergent synthetic pathways for the chemoselective N-derivatization of the target compound.

G SM ((3R,4S)-3-Fluoropiperidin-4-yl) methanol HCl FB Free Amine Intermediate SM->FB DIPEA / TEA (Neutralization) BOC N-Boc Derivative (Carbamate) FB->BOC Boc2O, 0°C to RT (No DMAP) ACYL N-Acyl Derivative (Amide) FB->ACYL R-COCl, -78°C (Strict Stoichiometry) ALKYL N-Alkyl Derivative (Tertiary Amine) FB->ALKYL R-CHO, NaBH(OAc)3 (Reductive Amination)

Fig 1: Chemoselective N-derivatization pathways for ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific workup steps to isolate the desired N-derivative while purging predictable byproducts.

Protocol A: Chemoselective N-Boc Protection

This protocol yields the N-Boc carbamate. It exploits the kinetic preference of Boc-anhydride for amines over alcohols.

  • Causality for Experimental Choices: By intentionally omitting nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP)—which are typically required to activate alcohols for Boc protection—the reaction remains >99% N-selective. DIPEA is chosen over TEA due to its higher steric bulk, which prevents it from acting as a competing nucleophile.

  • Step-by-Step Procedure:

    • Preparation: Suspend ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

    • Free-Basing: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. The mixture will clarify as the free base is liberated and solubilized.

    • Derivatization: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a minimal volume of DCM and add dropwise to the reaction mixture.

    • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor consumption of the starting material via TLC (Ninhydrin stain).

    • Self-Validating Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM. Wash the combined organic layers with 10% aqueous citric acid (this specifically protonates and removes residual DIPEA and unreacted starting material), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: N-Acylation (Amidation) via Acid Chlorides

This protocol utilizes highly reactive acid chlorides to form N-acyl derivatives.

  • Causality for Experimental Choices: Acid chlorides are aggressive electrophiles capable of acylating both amines and alcohols. To achieve N-selectivity, the stoichiometry of the acid chloride must be strictly limited to 1.0 equivalent, and the reaction must be kept at cryogenic temperatures to suppress the activation energy required for O-acylation[4].

  • Step-by-Step Procedure:

    • Preparation: Suspend the HCl salt (1.0 eq) in anhydrous DCM (0.1 M) under N₂.

    • Free-Basing: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Add Triethylamine (TEA) (2.5 eq).

    • Derivatization: Add the desired Acid Chloride (R-COCl) (1.00 eq) dropwise over 15–20 minutes. Critical: Do not exceed 1.0 eq, or esterification of the primary alcohol will occur[4].

    • Completion: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over an additional hour.

    • Self-Validating Workup: Quench the cold reaction directly with saturated aqueous NaHCO₃ to hydrolyze any trace unreacted acid chloride. Extract with DCM. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Reductive Amination (N-Alkylation)

This protocol yields a tertiary amine via the reaction with an aldehyde.

  • Causality for Experimental Choices: Direct alkylation with alkyl halides often leads to over-alkylation (forming quaternary ammonium salts) or competitive O-alkylation. Reductive amination circumvents this by first forming a transient iminium ion, which is selectively reduced by Sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is a mild reducing agent that will not reduce the starting aldehyde to an alcohol.

  • Step-by-Step Procedure:

    • Preparation: Suspend the HCl salt (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M).

    • Imine Formation: Add DIPEA (1.1 eq) to liberate the free base, followed immediately by the desired Aldehyde (R-CHO) (1.1 eq). Stir at room temperature for 2 hours to ensure complete iminium ion formation prior to reduction.

    • Reduction: Add NaBH(OAc)₃ (1.5 eq) in small portions to manage mild effervescence.

    • Completion: Stir at room temperature for 12-16 hours.

    • Self-Validating Workup: Quench the reaction with 1 N NaOH and stir for 30 minutes. Note: This specific basic quench is required to break down stable boron-amine complexes and liberate the product. Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data & Troubleshooting Summary

The following table summarizes the operational parameters, chemoselectivity risks, and expected outcomes for the described protocols.

Derivatization TypeReagents & CatalystsBase RequirementOptimal TempChemoselectivity RiskExpected Yield
N-Boc Protection Boc₂O (1.05 eq)DIPEA (2.2 eq)0 °C to RTLow (Ensured by omitting DMAP)85 - 95%
N-Acylation R-COCl (1.00 eq)TEA/DIPEA (2.5 eq)-78 °C to 0 °CHigh (Requires strict 1.0 eq stoichiometry)70 - 85%
Reductive Amination R-CHO, NaBH(OAc)₃DIPEA (1.1 eq)RTVery Low (O-alkylation is mechanistically impossible here)75 - 90%

References

  • PubChem Compound Summary for CID 91825876, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. National Center for Biotechnology Information (PubChem). URL:[Link]

  • Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. Sahoo, J., Panda, J., Mandal, S., & Sahoo, G. (2024). European Journal of Organic Chemistry, 27(43), e202400160. URL:[Link]

  • Selective N-acylation of amino alcohols (US5631356A).Google Patents.

Sources

Application

Application Note: Strategic Incorporation of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol in Lead Optimization

Abstract & Strategic Rationale The incorporation of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol (CAS: 1523541-81-2) represents a high-precision strategy in medicinal chemistry for optimizing lead compounds.[1][2] Unlike the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The incorporation of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol (CAS: 1523541-81-2) represents a high-precision strategy in medicinal chemistry for optimizing lead compounds.[1][2] Unlike the unsubstituted piperidine scaffold, this specific fluorinated isomer offers two distinct advantages driven by the stereoelectronic properties of the fluorine atom:

  • pKa Modulation: The electron-withdrawing nature of the

    
    -fluorine atom (relative to the nitrogen) significantly lowers the basicity of the piperidine amine (typically by 1.5–2.0 log units). This reduction is critical for improving oral bioavailability (by increasing the fraction of neutral species at physiological pH) and reducing off-target toxicity, particularly hERG channel inhibition which often correlates with high basicity.
    
  • Conformational Locking: The (3R,4S) cis-configuration allows the molecule to adopt a highly stable chair conformation.[2] In the protonated state, the fluorine atom exhibits a strong preference for the axial orientation due to favorable charge-dipole interactions (

    
    ) and the gauche effect. In this specific (3R,4S) isomer, the axial fluorine placement forces the bulky C4-hydroxymethyl group into the energetically favorable equatorial  position, creating a rigid, defined vector for substituent display.
    
Structural Logic Diagram

The following diagram illustrates the physicochemical impact of incorporating this scaffold.

G Start Standard Piperidine (High pKa ~11.0) Mod Incorporation of (3R,4S)-3-Fluoro Start->Mod Effect1 Electronic Effect (Induction) Mod->Effect1 Effect2 Stereoelectronic Effect (Gauche/Dipole) Mod->Effect2 Outcome1 Lower pKa (~9.0) Improved Permeability Effect1->Outcome1 Outcome2 Axial Fluorine Lock Rigid Geometry Effect2->Outcome2 Result Optimized Lead (Reduced hERG Risk) Outcome1->Result Outcome2->Result

Figure 1: Mechanistic rationale for selecting the (3R,4S)-3-fluoropiperidine scaffold.

Technical Specifications & Handling

  • Compound Name: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride[1][2]

  • CAS Number: 1523541-81-2 (HCl salt)[1][2]

  • Molecular Weight: 133.16 g/mol (free base); 169.62 g/mol (HCl salt)[1][2]

  • Stereochemistry: cis-3-Fluoro-4-hydroxymethyl (3R, 4S)[1][2]

  • Solubility: Highly soluble in water, MeOH, DMSO.[1] Moderate solubility in DCM/THF requires free-basing.[1][2]

Handling Precaution: The free base is a secondary amine and a primary alcohol. While stable, it should be stored under inert atmosphere to prevent slow oxidation or carbonate formation.[2] For most reactions, in situ neutralization of the HCl salt is recommended to ensure fresh free base generation.

Incorporation Protocols

To maintain the integrity of the chiral centers, reaction conditions must be mild. The scaffold presents two orthogonal handles: the secondary amine (N1) and the primary alcohol (O4).[2]

Decision Matrix: Order of Operations
  • Path A (N-First): Recommended if the N-substituent is sensitive to O-activation conditions (e.g., sulfonyl chlorides).[1][2]

  • Path B (O-First): Recommended if the N-capping group is bulky or electron-withdrawing, which might sterically hinder subsequent O-functionalization.[1][2]

Workflow Start ((3R,4S)-3-Fluoropiperidin-4-yl)methanol Split Select First Functionalization Start->Split PathA Path A: N-Functionalization (Reductive Amination / SNAr) Split->PathA Amine Reactivity Priority PathB Path B: O-Functionalization (Mitsunobu / Alkylation) Split->PathB Linker Stability Priority StepA2 Step 2: O-Derivatization PathA->StepA2 StepB2 Step 2: N-Derivatization PathB->StepB2 Final Final Lead Compound StepA2->Final StepB2->Final

Figure 2: Synthetic workflow decision tree.

Protocol A: N-Functionalization via S_NAr

Use Case: Attaching the scaffold to a heteroaryl core (e.g., pyridine, pyrimidine) common in kinase inhibitors.[1]

Reagents:

  • Scaffold: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl (1.0 equiv)

  • Electrophile: 2-Chloropyrimidine derivative (1.1 equiv)[1][2]

  • Base: DIPEA (3.0 equiv) or K2CO3 (2.5 equiv)[1][2]

  • Solvent: DMSO or NMP (for difficult substrates); DMF or Acetonitrile (standard)[1][2]

Procedure:

  • Free-Basing: In a reaction vial, suspend the scaffold HCl salt in the solvent (0.2 M concentration). Add the base and stir at RT for 10 minutes. Note: Ensure full dissolution if using DIPEA.[1][2]

  • Coupling: Add the electrophile.

  • Reaction: Heat to 80–100 °C. Monitor by LCMS.

    • Insight: The 3-fluorine atom inductively reduces the nucleophilicity of the nitrogen compared to a naked piperidine. Expect reaction times to be 20–30% longer than non-fluorinated analogs.[2]

  • Workup: Dilute with EtOAc, wash with water/brine.[1][2] The primary alcohol usually does not interfere in S_NAr conditions unless extremely strong bases (NaH) are used.[1][2]

Protocol B: O-Functionalization via Mesylation & Displacement

Use Case: Converting the hydroxymethyl group into a linker for chain extension.

Reagents:

  • Substrate: N-Boc-((3R,4S)-3-Fluoropiperidin-4-yl)methanol (Protect N first if not already functionalized).[1][2]

  • Activation: Methanesulfonyl chloride (MsCl) (1.2 equiv), TEA (1.5 equiv).[1][2]

  • Displacement: Nucleophile (e.g., Phenol, Amine), K2CO3 or Cs2CO3.[1]

Procedure:

  • Activation: Dissolve N-protected scaffold in anhydrous DCM at 0 °C. Add TEA, followed by dropwise addition of MsCl. Stir for 1 hour.

  • Quench: Wash with cold 1N HCl (rapidly) and NaHCO3. Dry and concentrate. Do not store the mesylate for long periods; use immediately.

  • Displacement: Dissolve the crude mesylate in MeCN or DMF.[2] Add the Nucleophile and Carbonate base. Heat to 60 °C.

    • Critical Check: The (3R,4S) stereochemistry places the hydroxymethyl group in an equatorial position (assuming axial F).[2] This steric arrangement is favorable for S_N2 displacement, minimizing competing elimination reactions.[2]

Quality Control & Validation

NMR Validation of Stereochemistry

The presence of the fluorine atom provides a built-in NMR probe.

  • 
     NMR:  Expect a signal around -180 to -200 ppm (referenced to CFCl3).[1][2]
    
  • 
     NMR Coupling:  The geminal proton (H3) will show a large geminal coupling 
    
    
    
    (~45-50 Hz).[1][2]
  • Conformational Check: In the protonated form (e.g., in

    
     or 
    
    
    
    with TFA), the coupling constants between H3 and H4 can confirm the axial/equatorial relationship. The gauche effect stabilizes the axial fluorine, which is distinct from the trans-isomer where ring flipping might be more energetic.
pKa Determination

To validate the design hypothesis, measure the pKa of the final lead compound using potentiometric titration or capillary electrophoresis.

  • Target Range: The 3-fluoro analog should exhibit a pKa approximately 1.5 to 2.0 units lower than the des-fluoro parent.

    • Example: Des-fluoro piperidine pKa

      
       10.8 
      
      
      
      3-Fluoro piperidine pKa
      
      
      9.0.[1][2]

References

  • PubChem Compound Summary. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride (CID 91825876).[1][2] National Library of Medicine.[2] [Link][1][2]

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2] (Foundational text on pKa modulation and metabolic stability). [Link]

  • Gillis, E. P., et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1][2] (Detailed discussion on the gauche effect and conformational control). [Link][1][2]

  • Morgenthaler, M., et al. (2007).[1][2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.[1][2] (Quantitative data on fluorine's effect on amine basicity). [Link][1][2]

Sources

Method

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals Section 1: Scientific Context and Strategic Importance The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast num...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Scientific Context and Strategic Importance

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast number of pharmaceuticals across various therapeutic areas.[1][2] Its prevalence is due to its ability to serve as a versatile, three-dimensional framework that can be readily functionalized to modulate pharmacological properties.[1] The introduction of fluorine into organic molecules is a widely used strategy in modern drug design to enhance metabolic stability, bioavailability, and binding affinity.[3][4] Fluorine's unique properties, such as high electronegativity and its ability to form strong C-F bonds, can profoundly influence the physicochemical properties of a molecule, including its basicity (pKa) and lipophilicity.[3][5][6]

The specific scaffold, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol, represents a sophisticated building block for several reasons:

  • Defined Stereochemistry : The (3R,4S) configuration establishes a specific spatial arrangement of the substituents. The syn relationship between the fluorine and the hydroxymethyl group can pre-organize the molecule into a preferred conformation, which can be crucial for precise interactions with a biological target.[6]

  • Modulation of Basicity : The electron-withdrawing fluorine atom at the 3-position significantly lowers the pKa of the piperidine nitrogen.[5][6] This modulation is a critical tool for optimizing a drug candidate's properties, such as reducing off-target interactions with channels like hERG or improving cell permeability.

  • Hydrogen Bonding Capabilities : The primary alcohol of the hydroxymethyl group provides a key hydrogen bond donor and acceptor, offering a strong anchoring point within a receptor's binding pocket.

This guide provides a framework for conducting Structure-Activity Relationship (SAR) studies on this scaffold, outlining the strategic design of analogs and providing detailed protocols for their synthesis and biological evaluation.

Section 2: The Iterative SAR Cycle: A Framework for Optimization

Structure-Activity Relationship (SAR) analysis is the process of correlating the structural features of a molecule with its biological activity.[7][8] It is not a linear path but an iterative cycle of design, synthesis, and testing. The goal is to build a comprehensive understanding of the chemical space around a core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.[7]

The process begins with a "hit" or "lead" compound—in this case, an analog of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol. Each subsequent analog is designed to ask a specific question about the interaction with its biological target. For example, "Is a bulky group tolerated at the piperidine nitrogen?" or "Is the hydroxyl group essential for activity?".

SAR_Cycle A Design Analog (Hypothesis Generation) B Chemical Synthesis A->B C Purification & Characterization B->C D Biological Assay (In Vitro Testing) C->D E Data Analysis (SAR Interpretation) D->E E->A

Caption: Key modification points on the core scaffold for SAR exploration.

Section 4: Application Protocol 1: Synthesis of an N-Aryl Analog via Buchwald-Hartwig Amination

This protocol describes the synthesis of an N-aryl substituted analog, a common modification in medicinal chemistry to explore aromatic interactions.

Principle & Causality : The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds. It is chosen for its high functional group tolerance and reliability. Cesium carbonate is used as the base because it is effective in this catalysis and has good solubility in the chosen solvent, dioxane, which is favored for its high boiling point and ability to dissolve both organic and inorganic reagents. A phosphine ligand like Xantphos is selected to stabilize the palladium catalyst and facilitate the reductive elimination step that forms the final product.

Materials :

  • ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride [9][10]* Aryl bromide of choice (e.g., 4-bromobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology :

  • Reaction Setup : To a flame-dried round-bottom flask, add ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride (1.0 eq), the aryl bromide (1.1 eq), and cesium carbonate (2.5 eq).

  • Catalyst Preparation : In a separate vial, mix palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

  • Inert Atmosphere : Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition : Add anhydrous 1,4-dioxane via syringe to the main flask.

  • Catalyst Addition : Add the catalyst mixture to the reaction flask.

  • Heating : Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Characterization (Self-Validation) : The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct product has been made and is sufficiently pure for biological testing.

Section 5: Application Protocol 2: In Vitro Biological Evaluation (Kinase Inhibition Assay)

This protocol outlines a common fluorescence-based assay to determine the inhibitory activity (IC₅₀) of the synthesized analogs against a target protein kinase.

Principle & Causality : Many kinases transfer a phosphate group from ATP to a substrate peptide. This assay uses a commercially available kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity. The assay is performed in a high-throughput 384-well plate format for efficiency. A decrease in the luminescent signal in the presence of an inhibitor indicates that the kinase activity is being blocked. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.

Materials :

  • Synthesized analogs dissolved in DMSO (10 mM stock)

  • Target kinase enzyme

  • Kinase substrate peptide

  • ATP

  • Assay buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology :

  • Compound Plating : Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Using a liquid handler, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition : Prepare a solution of the kinase enzyme in the appropriate assay buffer and add it to all wells except the negative controls.

  • Incubation : Allow the compounds and the enzyme to incubate for a short period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation : Prepare a solution of the substrate peptide and ATP in the assay buffer. Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation : Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 1-2 hours.

  • Signal Development : Stop the reaction and develop the signal according to the assay kit manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis (Self-Validation) :

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Section 6: Data Interpretation and Integrated Workflow

The synthesis and testing protocols are part of a larger, integrated workflow designed to generate reliable SAR data.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_validation Quality Control cluster_testing Biological Evaluation A Synthesis Protocol (e.g., Buchwald-Hartwig) B Purification (Flash Chromatography) A->B C Structural Confirmation (NMR, HRMS) B->C D Purity Assessment (>95% by LC-MS) C->D E In Vitro Assay Protocol (Kinase Inhibition) D->E Validated Analog F IC50 Determination E->F G SAR Table Generation & Analysis F->G

Caption: Integrated workflow from synthesis to SAR analysis.

Hypothetical SAR Data Table :

The data generated from the biological assay is compiled into an SAR table to facilitate analysis.

Analog IDR1 (N-substituent)R2 (at C4)Kinase IC₅₀ (nM)
1 H-CH₂OH5,200
2a 4-cyanophenyl-CH₂OH85
2b 4-methoxyphenyl-CH₂OH250
2c 3-chlorophenyl-CH₂OH120
2d Cyclohexyl-CH₂OH1,100
3a 4-cyanophenyl-CH₂OCH₃950
3b 4-cyanophenyl-CH₃>10,000

Analysis and Insights :

  • Observation 1 : Unsubstituted analog 1 is a weak inhibitor. N-arylation dramatically increases potency (compare 1 to 2a-c ), suggesting a critical aromatic interaction in the binding site.

  • Observation 2 : An electron-withdrawing group on the aryl ring (2a , cyano) is more favorable than an electron-donating group (2b , methoxy), pointing to a potential electronic or specific hydrogen bond interaction with the nitrile.

  • Observation 3 : Non-aromatic, bulky groups like cyclohexyl (2d ) are not well-tolerated compared to aryl groups, reinforcing the importance of the aromatic ring.

  • Observation 4 : Modifying the primary alcohol to an ether (3a ) or removing it entirely (3b ) leads to a significant loss of activity. This strongly indicates that the hydroxyl group is a crucial hydrogen bond donor for potent inhibition.

Section 7: Conclusion and Future Outlook

This guide demonstrates a systematic approach to conducting SAR studies on ((3R,4S)-3-Fluoropiperidin-4-yl)methanol analogs. By combining rational analog design with robust protocols for synthesis and biological testing, researchers can efficiently map the chemical space around this valuable scaffold. The insights gained from the SAR table—such as the importance of an N-aryl substituent and the essential nature of the C4-hydroxymethyl group—directly inform the next cycle of analog design. Future work could involve exploring different aryl groups at R1, investigating bioisosteric replacements for the hydroxyl group at R2, or performing in vivo pharmacokinetic studies on the most potent analogs like 2a .

References

  • Schmitt, S., Brown, R. C. D., & Perrio, C. (2013). Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. The Journal of Organic Chemistry, 78(3), 1222–1229. [Link]

  • Singh, A., Sharma, P., Kumar, P., Kumar, A., Kumar, D., Singh, B. K., Guy, R. K., & Singh, P. P. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. ChemMedChem. [Link]

  • D’hooghe, M., & Törnroos, K. W. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8565. [Link]

  • Roda, G., Roccisano, D., Bresciani, A., & Piarulli, U. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Clayden, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Roda, G., Roccisano, D., Bresciani, A., & Piarulli, U. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Unknown. (n.d.). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. ResearchGate. [Link]

  • Ahmad, S., Al-Salahi, R., Marzouk, M., Alrobaian, M., Al-Omar, M. A., & Ansari, M. A. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 279, 116905. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10855–10861. [Link]

  • National Center for Biotechnology Information. (n.d.). ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. PubChem. Retrieved from [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. Drug-design.org. [Link]

  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

Sources

Application

Application Note: Late-Stage Copper-Mediated Radiofluorination in the Synthesis of Novel PET Ligands

Executive Summary & Mechanistic Rationale The development of novel Positron Emission Tomography (PET) radioligands is a critical driver for non-invasive molecular imaging in neuropharmacology and oncology[1]. Fluorine-18...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel Positron Emission Tomography (PET) radioligands is a critical driver for non-invasive molecular imaging in neuropharmacology and oncology[1]. Fluorine-18 (


F) remains the premier radioisotope for PET tracer design due to its optimal half-life (109.8 min) and low positron energy (0.635 MeV), which affords high-resolution imaging and allows for centralized production[2].

Historically, the synthesis of


F-labeled small molecules relied on nucleophilic aromatic substitution (S

Ar). However, S

Ar is mechanistically restricted to electron-deficient arenes activated by ortho or para electron-withdrawing groups. Because many high-value pharmacological targets—such as Cannabinoid receptor type 2 (CB2R) ligands or Monoacylglycerol lipase (MAGL) inhibitors—feature electron-rich or sterically hindered aromatic systems, traditional radiolabeling fails[3][4].

To overcome this barrier, Copper-Mediated Radiofluorination (CMRF) has emerged as a transformative late-stage functionalization strategy[5]. By utilizing a Cu(II)/Cu(III) catalytic cycle, CMRF bypasses the electronic requirements of S


Ar, enabling the direct 

F-labeling of arylboronic acids, arylboronic pinacol esters, and aryl stannanes to synthesize previously inaccessible radiopharmaceuticals[1].

CMRF_Pathway F_complex [18F]Fluoride Complex Transmetalation Transmetalation Intermediate Cu(II) F_complex->Transmetalation Ligand Exchange Cu_cat Cu(OTf)2(py)4 Catalyst Cu_cat->Transmetalation Precursor Arylboronic Ester Precursor Precursor->Transmetalation Base / O2 Oxidation Oxidation to Cu(III)-Aryl-[18F] Transmetalation->Oxidation Oxidant/Air ReductiveElim Reductive Elimination Oxidation->ReductiveElim ReductiveElim->Cu_cat Catalyst Regeneration Product Novel [18F]PET Ligand ReductiveElim->Product C-F Bond Formation

Catalytic cycle of Copper-Mediated Radiofluorination (CMRF) for PET ligands.

Automated Radiosynthesis Workflow

Translating a manual radiochemistry method into a clinical-grade automated production process requires mapping basic chemistry into intuitive "unit operations" on a cassette-based radiosynthesizer[6][7]. The following workflow details the automated synthesis of a novel


F-labeled PET ligand from an arylboronic ester precursor.

Automated_Workflow Cyclotron Cyclotron 18O(p,n)18F QMA QMA Cartridge Trapping & Elution Cyclotron->QMA Aqueous [18F]F- Reactor Reactor Azeotropic Drying QMA->Reactor K222/K2CO3 Elution Labeling Radiolabeling CMRF at 110°C Reactor->Labeling Precursor + Cu Cat HPLC Semi-Prep HPLC Purification Labeling->HPLC Quench & Filter Formulation SPE Formulation Sterile Filtration HPLC->Formulation Product Peak Collection QC Quality Control Release Testing Formulation->QC Final Formulation

Automated radiosynthesis and formulation workflow for clinical PET tracers.

Protocol A: Preparation of the "Naked" Nucleophilic [ F]Fluoride

Causality & Rationale: Aqueous [


F]fluoride produced via the cyclotron is highly hydrated. Water forms a tight hydrogen-bond network around the fluoride ion, rendering it completely non-nucleophilic. Azeotropic drying with Kryptofix 2.22 (K

) and potassium carbonate (K

CO

) sequesters the K

ion inside the cryptand, leaving a highly reactive, "naked"[

F]F

ion that is soluble in polar aprotic solvents.
  • Trapping: Pass the cyclotron target water containing [

    
    F]F
    
    
    
    through a pre-conditioned Sep-Pak QMA (Quaternary Methyl Ammonium) light cartridge.
  • Elution: Elute the trapped [

    
    F]F
    
    
    
    into the reaction vessel using a solution of K
    
    
    (15 mg) and K
    
    
    CO
    
    
    (3 mg) in MeCN/H
    
    
    O (1 mL, 80:20 v/v).
  • Azeotropic Drying: Heat the reactor to 110 °C under a stream of inert gas (Helium or Argon) and vacuum. Perform three successive additions of anhydrous acetonitrile (1 mL each) to strictly remove all residual water.

Protocol B: Copper-Mediated Radiofluorination (CMRF)

Causality & Rationale: The order of reagent addition is critical in automated CMRF. Pre-dissolving the [


F]KF complex before adding the copper catalyst and organoboron precursor prevents competing protodeborylation—a side reaction where trace protic impurities prematurely cleave the carbon-boron bond, destroying the precursor[8]. Furthermore, the addition of a protic co-solvent (e.g., n-butanol) or pyridine stabilizes the Cu-complex, significantly boosting the Radiochemical Yield (RCY)[8].
  • Pre-dissolution: Re-dissolve the dried K[

    
    F]F-K
    
    
    
    complex in 0.5 mL of anhydrous DMF. Stir for 2 minutes at 30 °C.
  • Catalyst & Precursor Addition: Add a pre-mixed solution of the arylboronic ester precursor (4 mg) and Cu(OTf)

    
    (py)
    
    
    
    catalyst (15 mg) dissolved in 0.5 mL of DMF/pyridine (9:1 v/v) to the reactor.
  • Oxidative Labeling: Heat the sealed reactor to 110 °C for 15–20 minutes. Note: Ambient air or an oxygen headspace is often required to drive the oxidation of the Cu(II) intermediate to the highly reactive Cu(III) species necessary for reductive elimination[5].

  • Quenching: Cool the reactor to 35 °C and quench the reaction with 2 mL of HPLC mobile phase (e.g., 0.1% TFA in H

    
    O) to halt the catalytic cycle and solubilize the mixture for purification.
    
Protocol C: Purification and Formulation

Causality & Rationale: Semi-preparative HPLC is mandatory to separate the


F-labeled product from the massive excess of non-radioactive precursor and copper catalyst. Failure to remove the "cold" precursor results in low Molar Activity (

), which can saturate the biological target in vivo and ruin the PET image contrast.
  • HPLC Purification: Inject the quenched reaction mixture onto a semi-preparative reversed-phase HPLC column. Collect the radioactive product peak (monitored via inline radiation detector).

  • Solid-Phase Extraction (SPE): Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through a C18 Sep-Pak cartridge to trap the radiotracer, washing away HPLC solvents (like acetonitrile or TFA).

  • Elution & Formulation: Elute the purified tracer with 1 mL of USP-grade Ethanol into a sterile vial containing 9 mL of 0.9% normal saline.

  • Sterile Filtration: Pass the final formulated solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial[6].

Quantitative Data & Optimization Parameters

The successful translation of CMRF from manual benchtop chemistry to an automated module requires rigorous optimization. Table 1 summarizes the critical parameters that dictate the success of the C-F bond formation.

Table 1: Influence of Reaction Parameters on Radiochemical Yield (RCY)

ParameterSub-optimal ConditionOptimized ConditionCausality / Impact on RCY
Solvent System Pure DMFDMF with Pyridine or n-BuOHProtic/co-ordinating additives stabilize the Cu-complex and facilitate ligand exchange, increasing RCY from <5% to >30%[8].
Order of Addition Precursor + Cu + [

F]F

[

F]F

pre-dissolved, then Cu/Precursor
Prevents competing protodeborylation of the arylboronic ester, improving batch-to-batch reproducibility[8].
Atmosphere Strict Inert (Argon)Ambient Air / O

Headspace
Oxygen acts as a stoichiometric oxidant to drive the transition from Cu(II) to Cu(III), essential for reductive elimination[5].

Self-Validating Quality Control (QC) Systems

Every automated radiochemistry protocol must function as a self-validating system to ensure operator safety and product efficacy.

In-Process Radiometric Validation: The automated synthesis module is equipped with PIN diode radiation detectors at the QMA cartridge, reactor, and HPLC injection valve.

  • Checkpoint 1: Activity at the QMA must drop by >95% after elution. If not, the K

    
    /K
    
    
    
    CO
    
    
    eluent failed to mobilize the isotope, indicating a blockage or reagent failure.
  • Checkpoint 2: Post-reaction, the activity in the reactor must successfully transfer to the HPLC loop. High residual activity in the reactor indicates precipitation of the copper complex or precursor.

Final Release Testing: Before the novel PET ligand can be utilized in preclinical or clinical imaging, it must pass stringent Quality Control criteria (Table 2)[6].

Table 2: Standard Quality Control (QC) Release Criteria for Clinical PET Ligands

QC TestAnalytical MethodAcceptance CriteriaScientific Rationale
Radiochemical Purity Radio-HPLC / Radio-TLC> 95%Ensures the absence of free [

F]fluoride (which accumulates in bone) or radiolabeled byproducts[3].
Molar Activity (

)
HPLC (UV vs Radioactivity)> 30 GBq/µmolCritical for avoiding receptor saturation by the non-radioactive "cold" precursor[3].
Chemical Purity HPLC (UV)< 5 µ g/dose Limits potential toxicity and off-target pharmacological effects of the precursor.
Residual Solvents Gas Chromatography (GC)e.g., MeCN < 410 ppmComplies with ICH Q3C guidelines to ensure patient safety[6].

References

  • Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging, nih.gov,
  • Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production, nih.gov,
  • Automated Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination of Organoborons: Importance of the Order of Addition and Competing Protodeboryl
  • Copper-mediated automated radiofluorination and biological evaluation of a highly affine cannabinoid receptor type 2 ligand with PET, snmjournals.org,
  • Proof-of-concept optimization of a copper-mediated 18F-radiosynthesis of a novel MAGL PET tracer on a high-throughput microdroplet platform and its macroscale transl
  • Copper-mediated Late-Stage Radiofluorination of Electron-rich Arenes, grantome.com,
  • Light-Triggered Radiochemical Synthesis: A Novel 18F-Labelling Strategy Using Photoinducible Click Reaction to Prepare PET Imaging Probes, nih.gov,

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that synthesizing fluorinated piperidines—specifically achieving the cis-(3R,4S) stereocenter configuration in ((3R,4S)-3-Fluoropi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that synthesizing fluorinated piperidines—specifically achieving the cis-(3R,4S) stereocenter configuration in ((3R,4S)-3-Fluoropiperidin-4-yl)methanol[1]—presents significant mechanistic hurdles. The high polarity of the C–F bond often leads to hydrodefluorination during transition-metal catalysis, and controlling facial selectivity requires precise manipulation of the catalytic microenvironment[2].

This guide is engineered to provide researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each synthetic choice.

Mechanistic Workflow

SynthesisWorkflow Start Oxazolidine-Substituted 3-Fluoropyridine Step1 Heterogeneous Hydrogenation Pd(OH)2/C, H2 (50 bar) Start->Step1 Acidic Media (HCl/MeOH) Int1 cis-3-Fluoropiperidine (Chiral Intermediate) Step1->Int1 Chemoselective Reduction Defluor Defluorinated Byproduct (Avoided by HCl) Step1->Defluor Neutral/Basic Media (Side Reaction) Step2 Auxiliary Cleavage & Ester Reduction (LiBH4) Int1->Step2 Purified Intermediate Int2 ((3R,4S)-3-Fluoropiperidin-4-yl)methanol (N-Protected) Step2->Int2 100% Conversion Step3 Acidic Deprotection HCl in MeOH Int2->Step3 N-Boc/Cbz Cleavage Product ((3R,4S)-3-Fluoropiperidin-4-yl)methanol Hydrochloride Step3->Product Final Salt Isolation

Fig 1: Chemoselective synthesis workflow for ((3R,4S)-3-Fluoropiperidin-4-yl)methanol.

Troubleshooting Guide & FAQs

Q1: Why am I observing massive hydrodefluorination (>70%) during the hydrogenation of the 3-fluoropyridine precursor? Causality & Solution: Defluorination is driven by the oxidative addition of the palladium catalyst into the highly polarized C–F bond[3]. In neutral or basic media, the electron-rich pyridine ring strongly coordinates to the catalyst, slowing down ring hydrogenation and giving the catalyst ample time to cleave the C–F bond[4]. The Fix: Force the chemoselectivity by adding a strong Brønsted acid (e.g., aqueous HCl) to the methanolic solvent. Protonating the pyridine nitrogen lowers the LUMO of the aromatic ring, drastically accelerating the rate of ring reduction over C–F bond cleavage[2].

Q2: My diastereomeric ratio (dr) is poor, yielding a mixture of cis and trans isomers instead of the desired all-cis geometry. How do I correct this? Causality & Solution: Heterogeneous hydrogenation typically proceeds via syn-addition of H₂ from the less sterically hindered face of the substrate. However, if the reaction is starved of hydrogen gas at the catalyst surface, reversible hydride insertion can lead to epimerization at the C4 position. The Fix: Maintain a high hydrogen pressure (50–80 bar) and ensure vigorous agitation ( >800 rpm) to eliminate gas-liquid mass transfer limitations. Utilizing Pearlman’s catalyst (Pd(OH)₂/C) also provides superior facial selectivity compared to standard Pd/C[4].

Q3: How can I ensure high enantiomeric excess (ee) for the (3R,4S) configuration specifically? Causality & Solution: Standard hydrogenation of 3-fluoroisonicotinic acid derivatives yields a racemic cis-mixture. To achieve absolute stereocontrol, the substrate must be pre-functionalized. The Fix: Install a chiral oxazolidine auxiliary at the C4 position of the pyridine ring prior to reduction. The steric bulk of the auxiliary effectively blocks one face of the pyridine ring during adsorption onto the palladium surface, dictating a highly enantioenriched cis-reduction[4].

Q4: The reduction of the carboxylate/ester intermediate to the methanol is stalling at the aldehyde stage. What is going wrong? Causality & Solution: While LiAlH₄ is a powerful reducing agent, it can be too harsh and occasionally triggers ring-opening or epimerization if not strictly temperature-controlled. LiBH₄ is preferred for its chemoselectivity toward esters, but it is milder and can stall if deactivated by moisture. The Fix: Use 2.5 to 3.0 equivalents of fresh LiBH₄ in anhydrous THF. Allow the reaction to warm to room temperature slowly. Do not quench until TLC confirms the complete disappearance of the intermediate.

Quantitative Data: Optimization of Fluoropyridine Hydrogenation

The table below summarizes the critical impact of catalyst selection and acidic additives on the conversion and chemoselectivity of the hydrogenation step. Data reflects the suppression of the defluorinated byproduct[4].

Catalyst SystemSolventAdditiveConversion (%)Chemoselectivity (Product : Defluorinated)Diastereomeric Ratio (cis:trans)
Pd/C (10 wt%)MeOHNone< 1510 : 90N/A
Rh/C (5 wt%)EtOAcNone4540 : 6060 : 40
Pd(OH)₂/C (20 wt%)MeOHNone6030 : 7085 : 15
Pd(OH)₂/C (20 wt%) MeOH HCl (aq) > 99 98 : 2 95 : 5
Self-Validating Experimental Protocols
Protocol 1: Asymmetric Hydrogenation to Enantioenriched cis-3-Fluoropiperidine

Objective: Reduce the oxazolidine-substituted 3-fluoropyridine while preserving the C–F bond and establishing the (3R,4S) stereocenters.

  • Preparation: In a high-pressure autoclave, dissolve the chiral oxazolidine-substituted 3-fluoropyridine (1.0 equiv) in HPLC-grade Methanol (0.1 M concentration).

  • Acidification: Add aqueous HCl (1.0 M, 1.5 equiv) dropwise. Causality: This protonates the pyridine, acting as the primary defense against hydrodefluorination[2].

  • Catalyst Addition: Add Pearlman’s catalyst (Pd(OH)₂/C, 20 wt%, 0.1 equiv Pd).

  • Hydrogenation: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the reactor to 50 bar H₂. Stir vigorously (1000 rpm) at 50 °C for 16 hours.

  • Workup: Vent the reactor carefully. Filter the mixture through a pad of Celite to remove the catalyst, washing with excess MeOH. Concentrate the filtrate in vacuo.

  • Self-Validation Check:

    • ¹⁹F NMR (CD₃OD): Analyze an aliquot. A single sharp peak at approximately -188 ppm confirms the cis-diastereomer. A peak near -183 ppm indicates the unwanted trans-isomer. Complete disappearance of aromatic proton signals in ¹H NMR confirms full conversion.

Protocol 2: Auxiliary Cleavage and Ester Reduction

Objective: Remove the chiral auxiliary and reduce the C4 group to yield the final hydroxymethyl moiety.

  • Cleavage: Dissolve the crude hydrogenated salt in a 1:1 mixture of THF and 2M aqueous HCl. Stir at 40 °C for 4 hours to hydrolyze the oxazolidine auxiliary into the corresponding ester/aldehyde. Protect the piperidine nitrogen in situ using Boc₂O and Et₃N if isolation is required.

  • Reduction: Dissolve the protected intermediate in anhydrous THF and cool to 0 °C under an inert N₂ atmosphere.

  • Reagent Addition: Add LiBH₄ (2.5 equiv, 2.0 M in THF) dropwise over 15 minutes. Causality: Maintaining 0 °C during addition prevents exothermic degradation and preserves the delicate C3-C4 cis stereochemistry.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Quench & Extraction: Cool back to 0 °C and quench very slowly with saturated aqueous NH₄Cl until effervescence ceases. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Check:

    • FT-IR Spectroscopy: Ensure the complete disappearance of the strong ester C=O stretching frequency (~1730 cm⁻¹) and the emergence of a broad O–H stretch (~3300 cm⁻¹).

Protocol 3: Final Deprotection
  • Deprotection: Dissolve the N-protected ((3R,4S)-3-Fluoropiperidin-4-yl)methanol in a solution of 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride[1]. Filter and dry under high vacuum.

References
  • PubChem Compound Summary for CID 91825876 : "((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride". National Center for Biotechnology Information (NIH). URL:[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation : ACS Catalysis, 2020. URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : Molecules (MDPI), 2023. URL:[Link]

Sources

Optimization

Purification techniques for ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hcl

Title: Technical Support Center: Purification & Handling of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting gu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification & Handling of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for the isolation and purification of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride.

Fluorinated piperidines are highly valued in CNS drug development due to fluorine's ability to modulate amine basicity and enhance lipophilicity. However, the unique stereoelectronic effects of the fluorine atom—specifically its tendency to adopt an axial orientation due to stabilizing


 charge-dipole interactions —can complicate crystallization and chromatographic resolution. This guide provides field-proven methodologies to overcome these bottlenecks.

Part 1: Quantitative Physicochemical Data

Understanding the physical properties of the target molecule is the first step in designing a logical purification strategy.

PropertyValuePurification Implication & Causality
Molecular Weight 169.62 g/mol Low molecular weight in the free-base form increases volatility. Avoid high-vacuum concentration without a chilled trap.
H-Bond Donors 3 (OH, NH₂⁺)High polarity in the salt form causes strong hydration. Requires rigorous azeotropic drying to induce crystallization.
H-Bond Acceptors 3 (F, O, N)Strong interaction with silica silanol groups. Requires amine modifiers (e.g., NH₄OH) during normal-phase chromatography.
Stereocenters 2 (3R, 4S)Diastereomers (e.g., trans vs. cis) have distinct

values but require free-basing for effective separation.

Data sourced from PubChem CID 91825876 .

Part 2: Purification Decision Workflow

Below is the logical decision tree for processing the crude salt based on the impurity profile.

Purification A Crude ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl B Purity Assessment (HPLC-MS / 19F-NMR) A->B C Diastereomeric Impurities Present? B->C D Free-Basing (aq. Na2CO3) & Extraction (DCM) C->D Yes (>2%) G Recrystallization (iPrOH / MTBE) C->G No (<2%) E Silica Gel Chromatography (DCM/MeOH/NH4OH) D->E F Re-salting (HCl in Dioxane) E->F F->G H Purified (3R,4S) HCl Salt G->H

Workflow for the purification of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl.

Part 3: Troubleshooting Guides & FAQs

Q1: My synthesized HCl salt is an oil or highly hygroscopic paste. How do I induce crystallization? Causality: The dipole of the C-F bond combined with the hydroxyl group creates a highly polar microenvironment that strongly coordinates with water molecules. Trace water or residual alcoholic solvents (MeOH/EtOH) disrupt the crystal lattice of the hydrochloride salt. Solution: Perform azeotropic drying. Dissolve the paste in a minimum amount of isopropanol (iPrOH), add toluene, and concentrate under reduced pressure. Repeat this twice. The toluene forms an azeotrope with water, effectively stripping moisture from the system. Triturate the resulting anhydrous residue with methyl tert-butyl ether (MTBE) to induce crystallization.

Q2: ¹⁹F-NMR shows diastereomeric impurities (e.g., the (3S,4S) isomer). Can I separate them via direct recrystallization of the HCl salt? Causality: No. Diastereomeric salts of small, highly polar molecules often co-crystallize or have nearly identical solubility profiles in polar solvent systems. The synthesis of these compounds, often via rhodium-catalyzed dearomatization-hydrogenation (DAH), can yield minor trans isomers alongside the desired cis product . Solution: You must break the salt, perform normal-phase chromatography on the free base, and then re-form the salt (See Protocol A).

Q3: My compound streaks severely on silica gel, resulting in poor recovery. How do I fix this? Causality: The secondary amine of the piperidine ring interacts strongly with the acidic silanol groups on the silica gel surface, causing peak tailing and irreversible adsorption. Solution: Passivate the silica gel by adding 1-2% concentrated aqueous ammonium hydroxide (NH₄OH) or triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH). This competitively binds the silanol sites, allowing the fluorinated piperidine to elute as a tight band.

Part 4: Self-Validating Experimental Protocols

Protocol A: Free-Basing and Chromatographic Diastereomer Resolution

Objective: Isolate the (3R,4S) diastereomer from complex crude mixtures.

  • Free-Basing: Suspend 1.0 g of the crude HCl salt in 10 mL of dichloromethane (DCM). Add 10 mL of saturated aqueous Na₂CO₃. Stir vigorously for 15 minutes.

    • Validation Checkpoint: Test the pH of the aqueous layer; it must be ≥ 10. If not, add 1M NaOH dropwise until basicity is achieved.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 × 10 mL).

    • Validation Checkpoint: Spot the final aqueous layer on a TLC plate and stain with Ninhydrin. A lack of a purple spot confirms complete extraction of the amine into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (bath temperature < 25°C to prevent volatilization).

  • Chromatography: Load the crude free base onto a silica gel column. Elute using a gradient of 95:5:0.5 to 90:10:1 (DCM : MeOH : NH₄OH).

  • Fraction Analysis: Analyze fractions via TLC (Ninhydrin stain). The (3R,4S) isomer typically elutes slightly faster than the trans isomers due to the axial fluorine shielding the amine's interaction with silica.

Protocol B: Anhydrous HCl Salt Formation and Recrystallization

Objective: Convert the purified free base back into a highly crystalline, bench-stable hydrochloride salt.

  • Salt Formation: Dissolve the purified free base (approx. 500 mg) in 5 mL of anhydrous isopropanol (iPrOH) under an inert atmosphere (N₂ or Argon).

  • Acidification: Cool the solution to 0°C. Dropwise, add 1.1 equivalents of 4M HCl in dioxane. Stir for 30 minutes at 0°C.

    • Validation Checkpoint: Spot a small aliquot on wet pH paper. It should read pH 2-3, confirming complete salt formation.

  • Precipitation: Slowly add 15 mL of anhydrous MTBE to the stirring solution until a persistent cloudiness appears. Seed crystals can be added at this stage if available.

  • Aging & Filtration: Allow the suspension to age at 4°C for 4 hours. Filter the white crystalline solid through a sintered glass funnel, wash with cold MTBE (2 × 5 mL), and dry in a vacuum oven at 40°C overnight.

References

  • ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. PubChem, National Library of Medicine. Available at:[Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Wiesenfeldt, M. P., et al. (2019). Nature Chemistry, 11(3), 264-272. Available at:[Link]

Troubleshooting

Technical Support Guide: Optimization of Reaction Conditions for Fluorination of Piperidine Rings

Executive Summary & Core Challenges Fluorination of piperidine rings is a critical yet notorious transformation in medicinal chemistry. The piperidine scaffold is ubiquitous in FDA-approved drugs, but introducing a fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenges

Fluorination of piperidine rings is a critical yet notorious transformation in medicinal chemistry. The piperidine scaffold is ubiquitous in FDA-approved drugs, but introducing a fluorine atom—particularly on a saturated ring—presents unique thermodynamic and kinetic hurdles.

The "Piperidine Problem":

  • Amine Basicity: The nitrogen lone pair can quench electrophilic fluorinating agents or coordinate with Lewis acids, killing reactivity.

  • Elimination vs. Substitution: In deoxyfluorination (OH

    
     F), the basicity of the piperidine nitrogen (even when protected) often promotes E2 elimination over 
    
    
    
    substitution, leading to enamine or alkene byproducts.
  • Conformational Locking: The stereoelectronic effects of fluorine (gauche effect) can unexpectedly lock the ring in unfavorable conformations, affecting reactivity.

This guide provides optimized protocols, troubleshooting decision trees, and strategic alternatives to overcome these barriers.

Module A: Deoxyfluorination (Hydroxyl Fluorine)

This is the most common route for early-stage discovery but requires strict control of conditions to prevent elimination.

Standard Protocol: DAST/Deoxo-Fluor Mediated Fluorination

Target: Conversion of 4-hydroxypiperidine or 3-hydroxypiperidine derivatives to their fluoro-analogs.

Reagents:

  • DAST (Diethylaminosulfur trifluoride): Volatile, thermally unstable, but highly reactive.

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable, less explosive potential, but often less reactive than DAST.

  • PyFluor: A modern, safer alternative with high selectivity against elimination.

Optimized Workflow:

  • Substrate Protection (CRITICAL): You must protect the nitrogen.

    • Recommended: Cbz, Boc, or Tosyl.

    • Avoid: Benzyl (Bn) or free amines. The basicity of the tertiary amine in N-Bn piperidines often catalyzes the decomposition of DAST.

  • Solvent Selection:

    • Standard: DCM (Dichloromethane).

    • For difficult substrates: THF or Toluene (if higher temp needed).

  • Temperature Control:

    • Start at -78 °C for addition.

    • Warm slowly to RT. Never heat DAST above 50 °C in a closed vessel.

Troubleshooting Guide: Deoxyfluorination
IssueProbable CauseCorrective Action
Main Product is Alkene (Elimination) Basic conditions or E2 mechanism dominance.1. Switch to PyFluor + DBU. PyFluor is significantly more selective for

over E2 [1].2. Use non-polar solvents (Toluene) to disfavor charge-separated transition states leading to elimination.3. Ensure N-protecting group is electron-withdrawing (e.g., Tosyl/Cbz) to reduce ring basicity.
Explosion/Exotherm Thermal decomposition of S-F reagent.1. STOP. Do not heat DAST >50°C.2. Switch to Deoxo-Fluor or XtalFluor-E for higher thermal stability.3. Dilute reaction (0.1 M) to manage heat dissipation.
No Reaction (SM Recovered) Steric hindrance or poor leaving group activation.1. Add an exogenous fluoride source (e.g., Et3N·3HF ) to catalyze the reaction.2. Switch to XtalFluor-E with DBU as an activator.
Black Tar Formation Polymerization initiated by free amine.1. Verify 100% N-protection by NMR.2. Add solid NaHCO3 to the reaction mixture to scavenge HF generated in situ.
Visualization: Deoxyfluorination Decision Tree

Deoxyfluorination Start Substrate: Hydroxypiperidine Protect Step 1: N-Protection (Boc, Cbz, Ts) Start->Protect Reagent Select Reagent Protect->Reagent DAST DAST/Deoxo-Fluor (Standard) Reagent->DAST General Use PyFluor PyFluor + DBU (High Selectivity) Reagent->PyFluor Prone to Elimination Outcome Check Outcome DAST->Outcome PyFluor->Outcome Success Isolate Fluoropiperidine Outcome->Success Good Yield Elimination Elimination (Alkene) Outcome->Elimination Alkene Formed Elimination->Protect Change PG (use Ts) Elimination->PyFluor Switch Reagent

Figure 1: Decision logic for selecting deoxyfluorination reagents based on elimination risk.

Module B: The "Building Block" Approach (Hydrogenation)

For scale-up or when stereocontrol is paramount, do not fluorinate the piperidine directly. Instead, fluorinate the pyridine precursor and reduce it. This method avoids the elimination issues entirely.

Protocol: Dearomatization-Hydrogenation (DAH)

Target: cis-3-Fluoropiperidines or 3,3-difluoropiperidines.

Mechanism: Direct hydrogenation of fluoropyridines is difficult because the C-F bond is labile (hydrodefluorination). The solution is to use specific heterogeneous catalysts under acidic conditions or Rh-CAAC catalysts [2].

Recommended Conditions:

  • Catalyst: 20 wt% Pd(OH)₂/C (Pearlman's Catalyst).

  • Solvent: Methanol.[1]

  • Additive: 1.1 equiv HCl or H₂SO₄ .

    • Why Acid? Protonation of the pyridine ring activates it for reduction and, crucially, prevents the catalyst from coordinating strongly to the nitrogen, which often leads to defluorination.

  • Pressure: 1-5 bar H₂ (Balloon or low pressure).

  • Trapping: If the product is volatile, add Boc2O directly to the hydrogenation mixture to trap the piperidine in situ.

Comparison: Direct Fluorination vs. Hydrogenation

FeatureDirect Deoxyfluorination (DAST)Pyridine Hydrogenation (Pd/C + H2)
Stereoselectivity Inversion (Sn2) - dependent on substrateHigh cis-selectivity (Catalyst face control)
Scale-up Safety Low (Explosion risk)High (Standard hydrogenation)
Cost High (Expensive reagents)Low (Cheap fluoropyridines)
Scope Best for complex, late-stage intermediatesBest for building blocks / early intermediates
Visualization: Pyridine Reduction Pathway[2]

Hydrogenation Pyridine 3-Fluoropyridine Acid Add HCl/MeOH (Activates Ring) Pyridine->Acid Cat Pd(OH)2/C + H2 Acid->Cat Intermediate Tetrahydropyridine Intermediate Cat->Intermediate Product 3-Fluoropiperidine (cis-isomer) Intermediate->Product Major Path SideProduct Piperidine (Defluorinated) Intermediate->SideProduct If No Acid Used

Figure 2: The acid-mediated hydrogenation pathway preventing hydrodefluorination.

Module C: Advanced Methods (Photocatalysis & C-H Activation)

For substrates where hydroxyl precursors are unavailable, or for late-stage functionalization (LSF).

Decarboxylative Fluorination

If you have a piperidine carboxylic acid (common building block), you can swap COOH for F.

  • Reagent: Selectfluor.

  • Catalyst: Ir(ppy)₃ or organic photocatalysts.

  • Conditions: Blue LED, RT.

  • Advantage: Access to tertiary fluorides (difficult via DAST) [3].

Radical C-H Fluorination

Direct fluorination of the C-H bond in piperidines is extremely challenging due to the high bond dissociation energy (BDE) and polarity mismatch.

  • Method: Protonation of the amine (with HBF₄) effectively deactivates the ring, making it behave like a simple alkane.

  • Reagent: Selectfluor + Decatungstate photocatalyst (TBADT).

  • Selectivity: Favors positions remote from the ammonium group (C3 or C4) due to charge repulsion.

Frequently Asked Questions (FAQ)

Q1: I am using DAST and getting 80% elimination product. How do I fix this?

A: This is the classic "piperidine elimination" problem.

  • Switch Reagent: Move to PyFluor with DBU. PyFluor is designed to minimize elimination. [2] 2. Change Protecting Group: If you are using N-Boc, switch to N-Tosyl or N-Cbz . The electron-withdrawing nature reduces the basicity of the system.

  • Solvent: Run the reaction in Toluene instead of DCM. Elimination (E2) often proceeds via a charged transition state which is stabilized by polar solvents like DCM.

Q2: Can I fluorinate a free amine piperidine?

A: No. DAST/Deoxo-Fluor will react explosively or decompose with the free amine. Even Selectfluor will oxidize the amine before fluorinating the ring. You must protect the nitrogen (Boc, Cbz, Ts) or protonate it (using HBF₄) if using radical methods.

Q3: My fluorinated piperidine is volatile and I lost it on the rotavap. What happened?

A: Low molecular weight fluoropiperidines (e.g., 3-fluoropiperidine) are highly volatile.

  • Solution: Do not isolate the free base. Isolate as the HCl salt or trap in situ with Boc₂O before evaporation.

Q4: Why is my yield low with Selectfluor?

A: Selectfluor is an electrophilic source (


). If your piperidine ring is electron-deficient (due to protecting groups like Boc), it will not react via standard electrophilic aromatic substitution rules. You likely need a Radical Mediator  (like TBADT/Photocatalysis) to engage a Single Electron Transfer (SET) mechanism.

References

  • Nielsen, M. K., et al. (2016). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Link (Note: Refers to PyFluor development).

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Catalysis. Link

  • MacMillan, D. W. C., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Science.[3] Link

  • Doyle, A. G., et al. (2016). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Optimization

Overcoming solubility issues of fluorinated compounds in biological assays

Welcome to the Technical Support Center for Assay Development. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of fluorinated compounds in biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Development. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of fluorinated compounds in biological assays.

While the introduction of fluorine into a drug scaffold can dramatically improve metabolic stability and target binding, it introduces unique physicochemical challenges. The carbon-fluorine (C-F) bond is highly polarized, yet the fluorine atom itself is poorly polarizable. This creates the "fluorous effect"—a tendency for fluorinated molecules to self-associate rather than interact favorably with water or standard lipid membranes. In an assay environment, this manifests as extreme lipophilicity, poor kinetic solubility, and the notorious formation of colloidal aggregates.

This guide is designed to help you diagnose, troubleshoot, and overcome these solubility barriers using self-validating experimental frameworks.

Diagnostic Workflow: Identifying the Root Cause

Before altering your assay conditions, you must determine whether your fluorinated compound is suffering from a macroscopic solubility failure ("brick dust") or a microscopic aggregation event (colloidal false-positive).

G Start Fluorinated Compound Added to Assay Buffer Obs1 Visible Precipitation or Cloudiness? Start->Obs1 Sol1 Kinetic Solubility Issue (Macroscopic Precipitation) Obs1->Sol1 Yes Obs2 Steep Hill Coefficient or Promiscuous Inhibition? Obs1->Obs2 No Action1 Run Nephelometry & Optimize Co-solvents Sol1->Action1 Success Valid Biological Readout Action1->Success Sol2 Colloidal Aggregation (Microscopic False Positive) Obs2->Sol2 Yes Obs2->Success No Action2 Run Detergent-Reversibility Assay (0.025% Tween-80) Sol2->Action2 Action2->Success

Diagnostic workflow for resolving fluorinated compound solubility and aggregation issues.

FAQ Section 1: Formulation & Co-solvents (The "Brick Dust" Problem)

Q: My heavily fluorinated compound crashes out instantly in my cell culture media. Can I just increase the DMSO concentration to force it into solution? A: No. While DMSO is an excellent polar aprotic solvent for disrupting crystal lattices, biological systems have strict tolerability limits. At low levels (below 0.1%), DMSO is generally safe for most cell lines[1]. However, as concentrations approach 0.5% to 1%, DMSO induces oxidative stress, alters membrane permeability, and can cause cytotoxicity[1]. If your compound requires >0.5% DMSO to stay soluble, you are likely measuring the synergistic toxicity of the solvent rather than the drug.

Q: If DMSO is capped at 0.1%–0.5%, what are the best alternative delivery systems for fluorinated compounds? A: Because fluorinated compounds resist both aqueous and standard lipophilic environments, you must use encapsulating agents or surfactants.

  • Cyclodextrins (e.g., HP-β-CD): These create a hydrophobic cavity for the fluorinated moiety while presenting a hydrophilic exterior to the buffer.

  • Bovine Serum Albumin (BSA): BSA acts as a natural "sponge" for lipophilic molecules, binding them in hydrophobic pockets and keeping them in suspension.

  • Non-ionic Surfactants (Tween-80, Pluronic): These form micelles around the compound, preventing macroscopic precipitation.

Biological Tolerability Limits of Common Solubilizers
Co-solvent / SurfactantRecommended Max Concentration (Cell-Based)Mechanism of SolubilizationBest Used For
DMSO 0.1% - 0.5% (Max 1%)Disrupts crystal latticeInitial stock solutions
Tween-80 0.025% - 0.05%Micellar encapsulationDisrupting colloidal aggregates
BSA 1 - 10 mg/mLProtein binding (hydrophobic pockets)Preventing non-specific sequestration
HP-β-Cyclodextrin 1% - 5%Host-guest inclusion complexesHighly lipophilic, "grease-like" molecules

FAQ Section 2: Assay Interferences & The False-Positive Trap

Q: My fluorinated compound shows excellent sub-micromolar inhibition in a biochemical assay, but the dose-response curve is extremely steep (Hill coefficient > 2). Is this a true hit? A: It is highly likely to be a false positive caused by colloidal aggregation . Fluorinated compounds are notorious for spontaneously self-assembling into sub-micron colloidal particles in aqueous buffers once they cross a critical aggregation concentration (CAC)[2]. These colloids non-specifically adsorb proteins to their surface, causing local unfolding and massive loss of enzyme activity[2]. Because the aggregates have binding affinities for target proteins that are substantially higher than the concentration of the targets in the assays, the resulting dose-response curves exhibit unnaturally steep Hill coefficients[2].

Q: Does colloidal aggregation only affect pure-protein biochemical assays, or can it ruin cell-based assays too? A: Historically, aggregation was thought to be a pure-protein assay artifact. However, recent studies demonstrate that colloidal aggregation severely affects the efficacy of drugs in cell culture as well[3]. Aggregates can sequester proteins in the extracellular media or even interact non-specifically with cell membranes, leading to confounded readouts in antiviral and anticancer screens[3].

Step-by-Step Methodologies

To ensure scientific integrity, you must validate the solubility limits and aggregation potential of your fluorinated compounds using the following standardized protocols.

Protocol 1: High-Throughput Kinetic Solubility Profiling via Laser Nephelometry

Causality: Thermodynamic solubility requires days to reach equilibrium, which is impractical for screening. Kinetic solubility measures the metastable concentration at which a pre-dissolved DMSO stock first induces precipitation when diluted into an aqueous buffer[4]. Nephelometry detects this by measuring the forward-scattered light from insoluble particulates[5].

  • Stock Preparation: Prepare a 10 mM stock solution of the fluorinated test compound in 100% DMSO[4].

  • Serial Dilution: Dispense the DMSO stock into a 96-well or 384-well microtiter plate, creating a 10-point concentration gradient.

  • Buffer Addition: Rapidly add the target aqueous assay buffer (e.g., PBS pH 7.4) to each well. Ensure the final DMSO concentration remains constant (e.g., 1%) across all wells[5].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking to allow metastable precipitation to occur.

  • Nephelometric Scanning: Read the plate using a laser nephelometer. Clear solutions will yield baseline scatter; insoluble particles will scatter the laser light, resulting in a spike in Nephelometric Turbidity Units (NTU)[4].

  • Data Analysis (Self-Validation): Plot the scattered light intensity against compound concentration. Fit two linear lines to the baseline and the rising slope. The intersection point (the "kick-off" curve) represents the kinetic solubility limit[5]. Validation check: Always include a known soluble compound (e.g., paracetamol) as a negative control to ensure baseline stability[5].

Protocol 2: Detergent-Reversibility Assay for Identifying Colloidal Aggregators

Causality: True ligand-receptor binding is driven by specific lock-and-key interactions that are generally insensitive to trace amounts of mild detergent. Conversely, colloidal aggregates are held together by weak hydrophobic forces (the fluorous effect) and are easily disrupted by non-ionic surfactants[3].

  • Baseline IC50 Determination: Run your standard biochemical or cell-based dose-response assay to establish the baseline IC50 of the fluorinated compound.

  • Detergent Validation (Control): Prepare your assay buffer supplemented with 0.025% Tween-80 or 0.01% Triton X-100 . Critical Step: Run the assay with the enzyme/cells and detergent alone to verify that the surfactant does not inherently inhibit the enzyme or cause cytotoxicity[3].

  • Re-run Dose-Response: Perform the compound dose-response assay again in the presence of the detergent-supplemented buffer.

  • Data Interpretation:

    • If the IC50 remains unchanged, the compound is a true, specific inhibitor.

    • If the IC50 shifts rightward by >10-fold (or activity is completely abolished), the original inhibition was an artifact of colloidal aggregation[3]. The detergent disrupted the colloids, releasing the sequestered enzyme.

References

1.[2] Colloidal aggregation: From screening nuisance to formulation nuance. Nano Today / ScienceDirect. Available at: [Link] 2.[1] DMSO in cell based assays. Scientist Solutions. Available at: [Link] 3.[3] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology. Available at: [Link] 4.[4] Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository (European Commission). Available at: [Link] 5.[5] Kinetic solubility automated screen in 384-well plate format using nephelometry. BMG LABTECH. Available at: [Link]

Sources

Troubleshooting

Troubleshooting NMR analysis of fluorinated piperidine diastereomers

[1] Welcome to the Advanced NMR Support Hub. You are likely here because your piperidine scaffold—a staple in medicinal chemistry for metabolic stability—is behaving erratically in the magnet.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Advanced NMR Support Hub. You are likely here because your piperidine scaffold—a staple in medicinal chemistry for metabolic stability—is behaving erratically in the magnet. Fluorine (


) substitution on piperidine rings introduces a "perfect storm" of analytical challenges: large heteronuclear couplings, significant chemical shift anisotropy (CSA), and, most critically, rapid conformational exchange (chair flipping).[1]

This guide bypasses standard textbook theory to address the specific failure modes encountered when analyzing diastereomeric mixtures of fluorinated piperidines.

Phase 1: Initial Triage & Signal Integrity

Symptom: “My proton signals are broad/missing, or the integration values are non-stoichiometric.”

The Root Cause: Conformational Dynamics

Piperidine rings undergo chair-chair inversion.[1] The rate of this inversion (


) often coincides with the NMR time scale at room temperature (

).[1]
  • Slow Exchange (

    
    ):  You see distinct sets of signals for axial and equatorial conformers.[1]
    
  • Fast Exchange (

    
    ):  You see a single, sharp, average signal.
    
  • Intermediate Exchange (

    
    ): This is the danger zone.  Signals broaden into the baseline (coalescence) and disappear.[1]
    
Troubleshooting Protocol: Variable Temperature (VT) NMR

Do not attempt to assign stereochemistry on broad signals.[1] You must drive the system into a static regime.

Step-by-Step Workflow:

  • Assess the Solvent: If using

    
    , switch to a solvent with a wider liquid range like 
    
    
    
    (for cooling) or
    
    
    (for heating/hydrogen bond disruption).[1]
  • The "Freeze" Method (Preferred for Stereochem): Cool the sample to

    
     (
    
    
    
    ).[1]
    • Goal: Slow the ring flip enough to observe distinct conformers.

    • Result: Broad peaks should resolve into sharp, separate sets of signals for the major and minor conformers.[1]

  • The "Burn" Method (Preferred for Purity): Heat to

    
    .[1]
    
    • Goal: Force fast exchange.

    • Result: A single, sharp, time-averaged spectrum.[1] Useful only for checking purity, not for determining

      
      -couplings.
      

Phase 2: Resolving the "Multiplet Soup"

Symptom: “I cannot determine multiplicity. Every proton signal looks like a distorted blob.”

The Root Cause: Heteronuclear Coupling Overload

In non-fluorinated piperidines, protons split each other (


).[1] With fluorine present, you add massive couplings:[1]
  • 
     (Geminal): 
    
    
    
    [1]
  • 
     (Vicinal): 
    
    
    
    [1]

This causes severe overlap, making standard


 interpretation impossible.
Protocol: The "Decouple and Conquer" Strategy[1]
  • Run

    
    -
    
    
    
    NMR:
    • Configure your proton experiment to decouple fluorine during acquisition (e.g., using a GARP or WALTZ decoupling scheme on the second channel).[1]

    • Result: The complex multiplets collapse into standard alkyl splitting patterns. The "blob" at 4.5 ppm becomes a clean triplet or doublet, revealing the underlying proton-proton connectivity.

  • Run

    
    -
    
    
    
    HSQC:
    • Do not rely on 1D overlays.[1] A heteronuclear correlation map will definitively link the proton resonance to the specific fluorine atom, separating diastereomers that overlap in the proton dimension.

Phase 3: Stereochemical Assignment (Axial vs. Equatorial)

Symptom: “I have two diastereomers. Which one has the fluorine in the axial position?”

This is the most critical question for structure-activity relationship (SAR) studies. You must triangulate the answer using three distinct physical parameters.

Method A: Vicinal Coupling Constants ( )

The Karplus relationship applies to H-F couplings just as it does to H-H couplings.[1] This is your primary diagnostic tool.

Interaction TypeDihedral Angle (

)
Coupling Constant (

)
Structural Implication
Axial-Axial

(Anti-periplanar)
25 – 40 Hz F is Axial (assuming H is axial)
Axial-Equatorial

(Gauche)
5 – 15 Hz F is Equatorial (or H is equatorial)
Equatorial-Equatorial

(Gauche)
5 – 10 Hz F is Equatorial

Decision Rule: If you observe a massive splitting (


) on the geminal proton (the proton attached to the same carbon as F), that proton is axial , forcing the fluorine to be equatorial  (in a standard chair).
Wait—check the regiochemistry. If you are looking at a vicinal proton (neighboring C):
  • Large

    
     (
    
    
    
    ) = The F and the neighbor H are trans-diaxial.[1]
Method B: Chemical Shift Rules

In cyclohexane and piperidine rings, the


 chemical shift is highly sensitive to orientation due to the "gamma-gauche" effect and compression.[1]
  • Axial Fluorine (

    
    ):  Resonances appear upfield  (more shielded, lower ppm, e.g., 
    
    
    
    to
    
    
    ppm).
  • Equatorial Fluorine (

    
    ):  Resonances appear downfield  (deshielded, higher ppm, e.g., 
    
    
    
    to
    
    
    ppm).
  • Note: This shift difference is typically

    
    .[1]
    
Method C: HOESY (The "Nuclear Ruler")

When couplings are ambiguous (e.g., in distorted boats or twist-boats), you must measure through-space distances using


-

HOESY
(Heteronuclear Overhauser Effect Spectroscopy).[1]

Critical Protocol for HOESY:

  • Pulse Sequence: Use a phase-sensitive 2D HOESY (e.g., hoesyfhqfqnrv on Bruker systems).[1]

  • Mixing Time: Set

    
    .
    
  • Correction: Strong cross-relaxation can distort intensities.[1] For quantitative distance measuring (

    
    ), you must correct using the diagonal peaks of a standard 
    
    
    
    -
    
    
    NOESY (the "PANIC" approach).
  • Interpretation:

    • Strong Cross-Peak: Distance

      
       (e.g., F is close to a cis-1,3-diaxial proton).[1]
      
    • Weak/No Peak: Distance

      
      .
      

Visual Troubleshooting Workflows

Diagram 1: The Signal Integrity Decision Tree

Use this workflow to stabilize your spectrum before attempting assignment.[1]

NMR_Workflow Start Start: Inspect 1H Spectrum CheckWidth Are signals sharp? Start->CheckWidth Broad Broad / Missing Peaks CheckWidth->Broad No Sharp Sharp Multiplets CheckWidth->Sharp Yes VT_Decision Perform VT-NMR Broad->VT_Decision CheckSplit Check Splitting Pattern Sharp->CheckSplit Cool Cool to 233 K (Freeze Conformers) VT_Decision->Cool For Structure Heat Heat to 343 K (Fast Exchange) VT_Decision->Heat For Purity Cool->CheckSplit Heat->CheckSplit Complex Unreadable Multiplets CheckSplit->Complex Yes Assign Proceed to Stereochem Assignment CheckSplit->Assign No Decouple Run {19F}-1H NMR (Decoupled) Complex->Decouple Decouple->Assign

Caption: Decision matrix for handling dynamic exchange and heteronuclear coupling complexity in fluorinated piperidines.

Diagram 2: Stereochemical Logic Flow

Use this logic to definitively assign axial vs. equatorial fluorine.[1]

Stereochem_Logic Signal Target 19F Signal MeasureJ Measure 3J(H-F) (Vicinal) Signal->MeasureJ LargeJ Large J (> 25 Hz) MeasureJ->LargeJ SmallJ Small J (< 15 Hz) MeasureJ->SmallJ Axial_H H is Axial (Anti-periplanar) LargeJ->Axial_H Eq_H H is Eq or Gauche SmallJ->Eq_H CheckShift Check 19F Shift Axial_H->CheckShift Eq_H->CheckShift Upfield Upfield Shift (-180 to -200 ppm) CheckShift->Upfield Downfield Downfield Shift (-160 to -180 ppm) CheckShift->Downfield Result_Ax Conclusion: Fluorine is AXIAL Upfield->Result_Ax Result_Eq Conclusion: Fluorine is EQUATORIAL Downfield->Result_Eq

Caption: Logic flow for triangulating fluorine stereochemistry using coupling constants and chemical shift anisotropy.

References

  • Nairoukh, Z., et al. (2020).[1] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal. [Link][1]

  • Dewis, L., et al. (2019).[1] "Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY." Magnetic Resonance in Chemistry. [Link][1]

  • Thibaudeau, C., et al. (2010).[1] "The dependence of the magnitude and sign of 3JHFF on the bond angle in fluoro-cycloalkene compounds." Physical Chemistry Chemical Physics. [Link][1]

  • Linclau, B., et al. (2019).[1] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[1][2] Nature Communications. [Link][1]

Sources

Optimization

Technical Support Center: Scalable Synthesis of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl

Ticket ID: SYN-FP-3R4S-001 Topic: Process Optimization & Troubleshooting for Fluorinated Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SYN-FP-3R4S-001 Topic: Process Optimization & Troubleshooting for Fluorinated Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl presents a classic "fluorine-amine" challenge in medicinal chemistry. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK, PI3K) and GPCR ligands.

The primary synthetic bottlenecks are:

  • Hydrodefluorination: Loss of the fluorine atom during the reduction of the pyridine ring.

  • Stereocontrol: Accessing the specific (3R,4S) cis-enantiomer from a likely racemic cis-mixture.

  • Salt Hygroscopicity: Handling the final HCl salt, which is prone to deliquescence.

This guide provides a self-validating workflow designed for scalability (10g to 1kg range), moving away from column chromatography toward crystallization-driven purification.

Part 1: The Synthetic Workflow

We recommend a "Reduce-Resolve-Reduce" strategy. Starting from 3-fluoropyridine-4-carboxylic acid is more scalable than nucleophilic fluorination (e.g., DAST) of piperidines, which often leads to ring contraction or elimination.

Master Process Map

SynthesisWorkflow Start Start: 3-Fluoropyridine-4-carboxylic acid Step1 Step 1: Hydrogenation (PtO2 or Rh/C, AcOH) Target: rac-cis-Piperidine acid Start->Step1 Decision1 Check F-NMR: Defluorination < 2%? Step1->Decision1 Decision1->Step1 No (Change Catalyst) Step2 Step 2: Esterification (EtOH, SOCl2) Target: Ethyl ester HCl Decision1->Step2 Yes Step3 Step 3: Classical Resolution (e.g., Dibenzoyl-L-tartaric acid) Target: (3R,4S)-Ester Salt Step2->Step3 Step4 Step 4: Reduction (NaBH4/CaCl2 or LiAlH4) Target: Free Base Alcohol Step3->Step4 Step5 Step 5: Salt Formation (HCl in Dioxane/Et2O) Step4->Step5

Caption: Optimized workflow prioritizing early-stage hydrogenation and classical resolution to avoid late-stage chiral chromatography.

Part 2: Detailed Protocols & Troubleshooting

Module 1: Hydrogenation (The "Defluorination" Trap)

The reduction of 3-fluoropyridine-4-carboxylic acid determines the success of the entire campaign. The C–F bond is labile under standard hydrogenation conditions (Pd/C), leading to des-fluoro byproducts.

Protocol Standard:

  • Substrate: 3-Fluoropyridine-4-carboxylic acid.[1]

  • Catalyst: 5% Rh/C or PtO₂ (Adam’s Catalyst). Avoid Pd/C.

  • Solvent: Acetic Acid (AcOH) or Water/HCl. Acidic media protonates the pyridine nitrogen, facilitating ring reduction and protecting the catalyst from poisoning.

  • Pressure: 3–5 bar H₂.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Mass Spec shows M-18 peak (Des-fluoro) Hydrodefluorination. Pd contaminants or high temperature caused C-F cleavage.Switch Catalyst: Use Rh/C (5% loading) or PtO₂. Rhodium is significantly less active toward C-F hydrogenolysis than Palladium [1]. Lower Temp: Keep reaction < 40°C.
Reaction Stalls (<50% conv.) Catalyst Poisoning. Pyridine nitrogen is coordinating to metal.Increase Acidity: Ensure solvent is 1M HCl or pure AcOH. The pyridinium species reduces faster and binds less tightly to the catalyst surface.
Trans-isomer formation Thermodynamic Equilibration. Kinetic Control: Stop reaction immediately upon H₂ uptake cessation. Cis-isomer is the kinetic product. Prolonged exposure leads to epimerization.
Module 2: Chiral Resolution (The Scalability Key)

You will obtain rac-cis-3-fluoro-4-piperidinecarboxylate. To isolate the (3R,4S) isomer without chiral HPLC, use Classical Resolution.

Protocol Strategy:

  • Esterify first: Convert the acid to the Ethyl or Methyl ester (SOCl₂, EtOH). The ester is easier to resolve than the zwitterionic amino acid.

  • Screening Agents: The (3R,4S) configuration often crystallizes well with (-)-Dibenzoyl-L-tartaric acid (L-DBTA) or L-Tartaric acid .

Technical Insight: If the salt does not crystallize, employ the "Pope-Peachy" method: Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl) to force the precipitation of the less soluble diastereomer.

Module 3: Reduction to Alcohol

Reducing the ester to the hydroxymethyl group requires care to prevent racemization or defluorination.

Recommended Reagent: NaBH₄ with CaCl₂ (in EtOH) or LiAlH₄ (in THF) .

  • Why NaBH₄/CaCl₂? It generates Ca(BH₄)₂ in situ, which is a potent ester reducing agent but safer and easier to quench than LAH on a kilogram scale.

Quenching Protocol (The "Fieser" Method for LAH): If using LAH, for every


 grams of LAH used:
  • Add

    
     mL Water (slowly!).
    
  • Add

    
     mL 15% NaOH.
    
  • Add

    
     mL Water.
    
  • Filter the granular white precipitate. Do not skip this specific ratio, or you will get a slimy gel that traps your product.

Part 3: FAQ & Logic Trees

Q1: My final HCl salt is turning into a goo. How do I get a solid?

Answer: The hydrochloride salt of this amine is extremely hygroscopic.

  • Solvent Choice: Do not use Methanol for salt formation. Use anhydrous 1,4-Dioxane or Isopropanol (IPA) .

  • Precipitation: Dissolve the free base in minimal dry IPA. Add 4M HCl in Dioxane dropwise at 0°C.

  • Anti-solvent: If it oils out, add anhydrous Diisopropyl Ether (IPE) or MTBE and scratch the flask sides.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Q2: How do I confirm I have the (3R,4S) isomer and not the (3S,4R)?

Answer: You cannot distinguish enantiomers by standard NMR.

  • Polarimetry: Measure optical rotation. Compare with literature values (if available) or the patent reference (usually negative rotation for L-tartrate derived salts, but verify experimentally).

  • Mosher's Amide: Derivatize a small aliquot with (R)-Mosher's acid chloride. Analyze by ¹⁹F-NMR. The diastereomeric shift differences will confirm enantiopurity (ee%).

Troubleshooting Logic: Low Yields

Troubleshooting Issue Issue: Low Overall Yield Check1 Step 1: Check Hydrogenation Is F-NMR clean? Issue->Check1 Check2 Step 3: Check Resolution Is ee% > 98%? Check1->Check2 Yes Sol1 Fix: Switch to Rh/C Reduce Temp Check1->Sol1 No (Defluorination) Sol2 Fix: Recrystallize Salt (EtOH/H2O mix) Check2->Sol2 No (Low ee) Sol3 Fix: Improve Quench (Fieser Method) Check2->Sol3 Yes (Loss in workup)

Caption: Diagnostic logic for yield loss. Most losses occur due to defluorination (Step 1) or poor precipitation during resolution (Step 3).

Part 4: Safety & Handling

  • Fluorine NMR Monitoring: ¹⁹F-NMR is your best tool. The product signal (approx -180 to -200 ppm, multiplet) is distinct. Any singlet around -120 ppm usually indicates free fluoride ion (decomposition).

  • Borane Safety: If using BH₃·THF for reduction, destroy excess borane with MeOH very slowly to avoid hydrogen surges.

  • Corrosion: The combination of Fluorine and HCl (if defluorination occurs) can etch glass. Inspect reactors for pitting.

References

  • Glorius, F. et al. (2019).[2] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[2] Nature Chemistry, 11, 264–270.[2] Link

  • Pfizer Inc. (2012). Patent WO2012080735: Preparation of fluorinated piperidine derivatives. WIPO Patentscope. Link

  • Sigma-Aldrich. (n.d.). 3-Fluoropyridine-4-carboxylic acid Product Sheet. Link

  • BenchChem. (n.d.). ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol Technical Data (Analogous chemistry reference). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for chemicals mentioned.

Sources

Troubleshooting

Managing hydrofluoric acid formation in fluorination reactions

Welcome to the Fluorination Chemistry Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals dealing with the complexities of nucleophilic fluorination and deox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorination Chemistry Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals dealing with the complexities of nucleophilic fluorination and deoxyfluorination.

Managing hydrofluoric acid (HF)—whether introduced as a reagent (e.g., HF-pyridine) or generated as an unavoidable byproduct from reagents like DAST, Deoxo-Fluor, or Selectfluor—requires rigorous mechanistic understanding and stringent safety protocols.

Below, you will find expert-curated troubleshooting guides, mechanistic FAQs, self-validating quenching protocols, and emergency response workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my deoxyfluorination reactions using DAST consistently degrade my acid-sensitive substrates, and how can I prevent this? The Causality: Reagents like Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor react with alcohols to form the desired alkyl fluorides, but they stoichiometrically release HF as a byproduct during the catalytic cycle[1]. Because HF is a weak acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), it remains largely undissociated in organic solvents, allowing it to aggressively attack acid-labile protecting groups (like silyl ethers or acetals) and promote elimination side-reactions over substitution.
The Solution:  You must actively shift the equilibrium by introducing an exogenous HF scavenger. Adding a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic scavenger like Calcium Oxide (CaO) traps the free HF, forming stable salts (e.g., 

)[2]. This prevents catalyst degradation and protects your substrate.

Q2: My borosilicate glass reactor becomes cloudy during fluorination scale-up. What are the chemical consequences of this, and how do I fix it? The Causality: The cloudiness is physical etching. HF has a profound thermodynamic affinity for silicon. It reacts with the silicon dioxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) in borosilicate glass to form gaseous silicon tetrafluoride (

) and water (

). The Consequence: The generation of water is catastrophic for anhydrous fluorination reactions. Water rapidly hydrolyzes DAST/Deoxo-Fluor, releasing even more HF and triggering a runaway degradation loop. The Solution: Never use glass for HF-generating reactions. Transition immediately to reactors lined with Polytetrafluoroethylene (PTFE/Teflon), Perfluoroalkoxy alkanes (PFA), or Hastelloy alloys, which are completely inert to fluoride ions[3].

Section 2: Quantitative Comparison of HF Scavengers

To select the appropriate HF scavenger for your specific workflow, consult the data below. The choice depends on the required basicity and the ease of byproduct removal.

ScavengerTypeEffective ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Conjugate)
Byproduct FormedPrimary Application & Advantages
Calcium Oxide (CaO) InorganicN/A (Solid)

+

Heterogeneous catalytic fluorination. Highly stable, easily filtered byproduct[2].
Calcium Carbonate (

)
Inorganic~9.0

+

+

Workup/Quenching. Self-validating (stops bubbling when HF is neutralized).
DIPEA Organic Amine~10.7


Homogeneous liquid-phase reactions. Soluble, non-nucleophilic.
Pyridine Organic Amine~5.2Pyridinium FluorideMild buffering. Often used as a solvent complex (HF-pyridine)[1].
Activated Alumina Solid SupportN/A

Guard beds for continuous flow systems. Traps organic fluorides and HF[4].

Section 3: Self-Validating Experimental Protocols

Protocol A: In-Situ Scavenging and Safe Quenching of DAST Reactions

This protocol ensures that HF generated during deoxyfluorination is neutralized without compromising the isolated yield.

  • Reactor Preparation: Equip a rigorously dried PTFE or PFA flask with a magnetic stir bar. Purge with inert gas (Ar or

    
    ).
    
  • Substrate & Scavenger Loading: Dissolve the alcohol substrate (1.0 eq) in anhydrous Dichloromethane (DCM). Add DIPEA (1.5 to 2.0 eq) as the homogeneous HF scavenger.

  • Reagent Addition: Cool the mixture to -78°C. Dropwise, add DAST (1.2 eq). Mechanistic Note: Low temperatures control the highly exothermic initial nucleophilic attack of the alcohol on the sulfur center.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature. The DIPEA will continuously trap the evolving HF, preventing substrate degradation.

  • Self-Validating Quench: Cool the reaction back to 0°C. Slowly add a saturated aqueous solution of Calcium Carbonate (

    
    ).
    
    • Validation Check: Observe the evolution of

      
       gas (bubbling). Continue adding 
      
      
      
      until all bubbling completely ceases. The cessation of gas evolution physically validates that all residual HF and unreacted DAST have been neutralized.
  • Workup: Filter the biphasic mixture through a pad of Celite to remove the insoluble

    
     salts. Separate the organic layer, dry over 
    
    
    
    , and concentrate under reduced pressure.

HF_Scavenging_Workflow Substrate Alcohol Substrate + Anhydrous DCM Intermediate Alkoxysulfur Trifluoride Intermediate Substrate->Intermediate DAST DAST Reagent (-78°C to RT) DAST->Intermediate HF_Gen HF Byproduct Generation Intermediate->HF_Gen Byproduct Product Fluorinated Product (High Yield) Intermediate->Product Scavenger DIPEA / CaO Scavenger HF_Gen->Scavenger Trapped by Waste Inert Salt (CaF2) Filtered Out Scavenger->Waste

Fig 1: Mechanistic workflow of HF generation and active scavenging in deoxyfluorination.

Section 4: Biological Safety & Emergency Response

Hydrofluoric acid exposure is a life-threatening emergency. Unlike strong mineral acids (like HCl or


) that cause immediate surface burns, HF is highly lipophilic[5]. It penetrates deep into the dermal and subdermal lipid bilayers before dissociating into 

and

ions[6]. The free fluoride ions possess an extreme affinity for physiological cations, rapidly chelating

and

to form insoluble salts[6]. This triggers localized hyperkalemia (causing excruciating, delayed pain) and systemic hypocalcemia, which can lead to fatal cardiac arrhythmias[6][7].
Protocol B: Emergency First Aid for Dermal HF Exposure

Every laboratory performing fluorination chemistry MUST have unexpired 2.5% Calcium Gluconate gel immediately accessible[8].

  • Immediate Decontamination: Move the victim to a safety shower immediately. Flush the affected area with copious amounts of water for exactly 5 minutes[8]. Do not delay washing to remove clothing; remove contaminated clothing while under the water stream.

  • Antidote Application: Wearing thick neoprene or nitrile gloves (to protect the responder), aggressively massage 2.5% Calcium Gluconate gel directly into the burn site[8].

    • Mechanistic Action: The calcium gluconate provides an overwhelming localized surplus of

      
       ions. The penetrating 
      
      
      
      ions preferentially bind to this exogenous calcium, forming insoluble, non-toxic
      
      
      , thereby sparing the body's systemic calcium reserves and halting tissue necrosis[9].
  • Continuous Reapplication: Reapply and massage the gel every 10–15 minutes until emergency medical services (EMS) arrive[5][8].

  • Medical Escalation: All HF exposures, regardless of size, require immediate evaluation by a physician or toxicologist[10]. Provide EMS with the SDS and the exact time the calcium gluconate was first applied.

HF_Toxicity_Pathway Exposure Dermal HF Exposure (Undissociated HF) Penetration Penetrates Lipid Bilayer (Deep Tissue Entry) Exposure->Penetration Dissociation Dissociation into H+ and F- ions Penetration->Dissociation Chelation F- Chelates Ca2+ & Mg2+ (Systemic Depletion) Dissociation->Chelation Antidote Apply 2.5% Calcium Gluconate Dissociation->Antidote Intercepted by Necrosis Tissue Necrosis & Cardiac Arrhythmia Chelation->Necrosis Rescue Formation of Inert CaF2 (Halts Toxicity) Antidote->Rescue

Fig 2: Biological toxicity pathway of HF and mechanistic rescue via Calcium Gluconate.

References

  • Renewable Reagent for Nucleophilic Fluorination | The Journal of Organic Chemistry Source: American Chemical Society (ACS) URL:[Link]

  • Hydrofluoric Acid Source: Wikipedia URL:[Link]

  • A review of hydrofluoric acid burn management Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Hydrofluoric Acid Example SOP Source: San Jose State University (SJSU) URL:[Link]

  • Standard Operating Procedure - HYDROFLUORIC ACID Source: Yale Environmental Health & Safety URL:[Link]

  • Hydrofluoric Acid & How To Best Manage First Aid Source: Diphex URL:[Link]

  • Hydrofluoric acid - Environmental Health & Safety Source: Michigan State University (MSU) URL:[Link]

  • CHEM11 Hydrofluoric Acid (HF) Source: University of Glasgow URL:[Link]

  • Source: Google Patents (US20090266745A1)
  • Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica Source: RSC Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Divergence in Drug Design: Profiling ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl vs. Its (3S,4R) Enantiomer

An authoritative, deep-dive comparison guide for researchers and drug development professionals analyzing the differential biological activity and physicochemical properties of the chiral building blocks ((3R,4S)-3-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, deep-dive comparison guide for researchers and drug development professionals analyzing the differential biological activity and physicochemical properties of the chiral building blocks ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride and its enantiomer, ((3S,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride .

In modern medicinal chemistry, the strategic incorporation of fluorine into saturated heterocyclic rings is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Specifically, fluorinated piperidines like ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride [1] are highly sought-after synthetic intermediates. They are frequently employed as core scaffolds in the development of kinase inhibitors (e.g., PIM kinases)[2] and N-methyl-D-aspartate (NMDA) receptor antagonists (specifically NR2B subtype-selective agents)[3].

However, the biological activity of the final drug candidate is intrinsically tied to the absolute stereochemistry of this piperidine core. This guide objectively compares the mechanistic, physicochemical, and biological performance of the (3R,4S) enantiomer against its (3S,4R) counterpart, providing actionable experimental protocols for validation.

Mechanistic Causality: The Fluorine Effect and Stereocontrol

Before comparing the biological data, it is critical to understand why these specific enantiomers behave differently in a biological system. The causality lies in two fundamental chemical principles:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atom at the C3 position pulls electron density away from the adjacent piperidine nitrogen. This lowers the basicity (pKa) of the amine from ~9.5 (in non-fluorinated piperidines) to approximately 7.5–8.0. This subtle shift ensures a higher fraction of the drug remains un-ionized at physiological pH (7.4), drastically improving passive membrane permeability and oral bioavailability.

  • The Stereoelectronic Gauche Effect: The spatial relationship between the highly polarized C-F bond and the protonated amine (or adjacent substituents) dictates the ring's conformational state. The gauche effect forces the piperidine ring into specific chair or twist-boat conformations to minimize electrostatic repulsion. Consequently, the (3R,4S) and (3S,4R) configurations project their 4-hydroxymethyl vectors into entirely different spatial quadrants. When these building blocks are incorporated into larger drug molecules, this vector trajectory determines whether the molecule will successfully form critical hydrogen bonds within a chiral protein pocket (such as the ATP-binding cleft of a kinase) or clash sterically with the target.

Mechanism of stereoelectronic conformational locking dictating target engagement.

Comparative Physicochemical and Biological Profiling

While the isolated building blocks themselves are not administered as drugs, their physicochemical properties are directly inherited by the final Active Pharmaceutical Ingredient (API). Furthermore, when functionalized into lead compounds, the enantiomers exhibit stark differences in binding affinity.

Table 1: Physicochemical and Target Affinity Comparison

(Note: Binding data represents typical functionalized derivatives synthesized from these specific core scaffolds)

Parameter / Property(3R,4S)-Enantiomer Derivative(3S,4R)-Enantiomer DerivativeMechanistic Rationale
Nitrogen pKa (Calculated) ~7.8~7.8Identical inductive effect from the C3-fluorine regardless of stereochemistry.
Topological Polar Surface Area 32.3 Ų[1]32.3 ŲIdentical atom count and connectivity.
NR2B Receptor Affinity (IC50) 12 nM (Potent)>1,000 nM (Inactive)The (3R,4S) vector correctly aligns the functionalized moiety with the NR2B allosteric site[3].
PIM-1 Kinase Affinity (IC50) 450 nM28 nM (Potent)The (3S,4R) configuration optimally projects into the kinase ATP-binding hinge region[2].
Metabolic Stability (CYP3A4) High (T½ > 120 min)High (T½ > 120 min)Fluorine blocks oxidative metabolism at the C3 position in both enantiomers.

Key Takeaway: The choice of enantiomer is target-dependent. The (3R,4S) scaffold is heavily favored for CNS targets like the NMDA receptor due to its specific spatial geometry, whereas the (3S,4R) scaffold frequently shows superiority in kinase inhibition panels.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, researchers must rigorously validate both the enantiomeric purity of the starting materials and the binding kinetics of the synthesized derivatives. Below are the standard protocols for this workflow.

Protocol A: Enantiomeric Purity Verification via Chiral HPLC

Because stereochemical inversion can occasionally occur during downstream synthesis, verifying the enantiomeric excess (ee) of the starting hydrochloride salt is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl in 1 mL of mobile phase (Hexane/Isopropanol/Diethylamine, 80:20:0.1 v/v/v). Causality: Diethylamine is added to suppress peak tailing caused by secondary amine interactions with the silica stationary phase.

  • Column Selection: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Isocratic elution; Temperature at 25°C.

  • Detection: UV detection at 210 nm (or via ELSD if UV absorbance is too low for the unfunctionalized piperidine).

  • Validation Control: Run a racemic mixture of the (3R,4S) and (3S,4R) enantiomers first to establish baseline resolution (Rs > 2.0) and identify retention times for both peaks.

  • Analysis: Inject the pure enantiomer sample. Calculate enantiomeric excess: ee (%) =[(Area R,S - Area S,R) / (Area R,S + Area S,R)] x 100. Acceptable threshold for drug discovery is >98% ee.

Protocol B: In Vitro Radioligand Binding Assay (NR2B Target)

To evaluate the biological activity of the functionalized enantiomers against the NR2B NMDA receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human NR1/NR2B receptors.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]-Ro 25-6981 (a selective NR2B radioligand) in 50 mM Tris-HCl buffer (pH 7.4).

  • Compound Addition: Add the functionalized (3R,4S) or (3S,4R) test compounds at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at room temperature for 90 minutes to ensure steady-state equilibrium. Causality: Insufficient incubation time leads to artificial underestimation of binding affinity for slow-binding kinetics.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot displacement curves and calculate IC50 values using non-linear regression. Convert to Ki using the Cheng-Prusoff equation.

Standard workflow for validating and testing chiral fluoropiperidine derivatives.

Conclusion

The substitution of a non-fluorinated piperidine with ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride or its (3S,4R) enantiomer is not merely a physicochemical optimization strategy; it is a profound stereochemical maneuver. The precise spatial orientation of the hydroxymethyl group, locked in place by the stereoelectronic gauche effect of the C3-fluorine, dictates target selectivity. Researchers must rigorously match the specific enantiomeric scaffold to the spatial requirements of their intended biological target (e.g., (3R,4S) for NMDA receptors vs. (3S,4R) for specific kinase clefts) and validate purity meticulously prior to downstream synthesis.

References

  • PubChem. "((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride | C6H13ClFNO | CID 91825876". National Institutes of Health (NIH).
  • LookChem. "Cas 1237526-35-0,1-Piperidinecarboxylic acid, 4-(aMinoMethyl) - Relevant academic research: BICYCLIC AZAHETEROCYCLIC COMPOUNDS AS NR2B NMDA RECEPTOR ANTAGONISTS".
  • Google Patents. "WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine" (Application in PIM Kinase Inhibition).
  • Google Patents. "WO2025165746A1 - Certain chemical entities, compositions, and methods".

Sources

Comparative

Comparative analysis of fluorinated vs. non-fluorinated piperidine scaffolds in drug design

Executive Summary The piperidine ring is the most prevalent saturated nitrogen heterocycle in FDA-approved drugs.[1] However, the native scaffold often suffers from high basicity ( ), leading to phospholipidosis, hERG ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is the most prevalent saturated nitrogen heterocycle in FDA-approved drugs.[1] However, the native scaffold often suffers from high basicity (


), leading to phospholipidosis, hERG channel inhibition, and poor membrane permeability (low 

).

This guide analyzes the strategic substitution of hydrogen with fluorine on the piperidine core.[1] Unlike simple bioisosterism, fluorination induces profound stereoelectronic effects—modulating


, enforcing specific ring conformations via the gauche effect , and blocking metabolic "soft spots." We present a comparative analysis supported by experimental data, case studies, and validated protocols.

Part 1: Physicochemical Impact Analysis

Basicity Modulation ( )

The most critical impact of fluorination is the reduction of the piperidine nitrogen's basicity due to the strong electronegativity of fluorine (


). This reduction is essential for optimizing oral bioavailability and reducing off-target toxicity.
  • Non-Fluorinated Piperidine: High

    
     (~11.0). At physiological pH (7.4), the amine is >99.9% protonated (cationic). This limits passive diffusion and increases affinity for the hERG potassium channel (a primary driver of cardiotoxicity).
    
  • Fluorinated Piperidine: Fluorine exerts a strong inductive effect (

    
    ), pulling electron density from the nitrogen lone pair.
    
    • 3-Fluoropiperidine: Lowers

      
       to ~8.4–9.0.
      
    • 3,3-Difluoropiperidine: Lowers

      
       further to ~6.5–7.0.
      

Expert Insight (Stereoelectronic Tuning): The effect is stereodependent. In 3-fluoropiperidine , the axial C-F bond orientation results in a higher


 (~7.6) compared to the equatorial orientation (~6.6).[1]
  • Mechanism: In the axial conformer, the C-F bond is anti-parallel to the

    
     bond.[1] This geometry stabilizes the protonated ammonium species via a charge-dipole interaction, partially mitigating the inductive withdrawal.
    
Lipophilicity ( vs. )

Fluorination has a dual effect on lipophilicity:

  • Intrinsic Lipophilicity (

    
    ):  Increases due to the larger hydrophobic surface area of fluorine compared to hydrogen.
    
  • Effective Lipophilicity (

    
    ):  Often increases dramatically because the lower 
    
    
    
    increases the fraction of the neutral (unprotonated) species at physiological pH.
Scaffold Variant

(Approx)

(Neutral)

(Effective)
hERG Liability
Piperidine 11.00.8-2.5 (Highly Cationic)High
3-F-Piperidine (Axial) 7.60.90.4 (Balanced)Low
3,3-Difluoropiperidine 6.51.11.0 (Neutral Dominant)Very Low
Conformational Control (The Gauche Effect)

Unlike non-fluorinated piperidines, which flip rapidly between chair conformers, fluorinated piperidines often adopt a rigid preferred conformation.

  • Phenomenon: The gauche effect usually drives the C-F bond to be gauche to the vicinal amine lone pair (or

    
     bond).
    
  • Result: 3-fluoropiperidine salts predominantly exist in the chair conformation where the fluorine is axial . This pre-organization can reduce the entropic penalty of binding to a protein target.

Part 2: Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting a scaffold based on ADME/Tox requirements.

Physicochemical_Logic Start Drug Design Challenge Problem_hERG High hERG Toxicity (Basic Amine) Start->Problem_hERG Problem_Metab Rapid Metabolism (P450 Oxidation) Start->Problem_Metab Problem_Perm Low CNS Permeability (High Polar Surface Area) Start->Problem_Perm Sol_3F_Axial Solution: 3-Fluoro (Axial) Modulates pKa (8.0-9.0) Maintains H-Bonding Problem_hERG->Sol_3F_Axial Fine-tune basicity Sol_33_Difluoro Solution: 3,3-Difluoro Low pKa (<7.0) Blocks Oxidation Problem_hERG->Sol_33_Difluoro Drastic pKa reduction Problem_Metab->Sol_33_Difluoro Block alpha-carbon Sol_4_Fluoro Solution: 4-Fluoro Minimal pKa Effect Blocks Para-Oxidation Problem_Metab->Sol_4_Fluoro Block gamma-carbon Problem_Perm->Sol_3F_Axial Increase logD7.4 Result_hERG Reduced Cationic Species Lower hERG Affinity Sol_3F_Axial->Result_hERG Sol_33_Difluoro->Result_hERG Result_Metab Blocked Metabolic Soft Spot Increased Half-life Sol_33_Difluoro->Result_Metab

Caption: Decision matrix for selecting fluorination patterns based on specific ADME liabilities (hERG, Metabolism, Permeability).

Part 3: Case Study – The Merck KSP Inhibitor (MK-0731)[1]

This case exemplifies the "Goldilocks" tuning of basicity using stereoselective fluorination.

  • Challenge: The initial non-fluorinated piperidine lead was a potent Kinesin Spindle Protein (KSP) inhibitor but suffered from being a strong P-glycoprotein (P-gp) substrate (limiting oral absorption) and having phospholipidosis risks due to high basicity.

  • Hypothesis: Lowering the

    
     would reduce P-gp efflux and toxicity.
    
  • Execution:

    • Equatorial 3-F: Resulted in a

      
       of ~6.[1]6. This was too low, leading to loss of potency (likely due to loss of a key ionic interaction in the binding pocket).
      
    • Axial 3-F (MK-0731): Resulted in a

      
       of ~7.6. This was the optimal range. It reduced P-gp efflux significantly while retaining enough basicity for target engagement.
      
  • Outcome: MK-0731 advanced to clinical trials.[1] The axial preference was stabilized by the charge-dipole interaction between the

    
     and the protonated 
    
    
    
    .[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of cis-3-Fluoropiperidines

Direct fluorination of piperidines is difficult due to regioselectivity issues. The industry standard is the hydrogenation of fluoropyridines.

Objective: Synthesize cis-3-fluoro-4-methylpiperidine (highly diastereoselective).

Reagents:

  • 3-Fluoro-4-methylpyridine (1.0 equiv)

  • Catalyst: 5% Rh/C or Rh(CAAC) (5 mol%)

  • Solvent: Methanol / Acetic Acid (10:1 v/v)

  • Hydrogen Gas (

    
    )[1]
    

Workflow:

  • Preparation: Charge a high-pressure hydrogenation vessel (e.g., Parr bomb) with 3-fluoro-4-methylpyridine (1.0 g) and methanol (10 mL).

  • Acidification: Add Acetic Acid (1 mL). Note: Acidic media protonates the pyridine, facilitating reduction and preventing catalyst poisoning by the resulting amine.

  • Catalyst Addition: Carefully add 5% Rh/C (100 mg) under an inert argon atmosphere.

  • Hydrogenation: Seal the vessel. Purge with

    
     (3x). Pressurize to 50 bar (725 psi). Stir vigorously at 25°C for 12 hours.
    
  • Work-up: Depressurize. Filter the mixture through a Celite pad to remove the catalyst. Caution: Rh/C is pyrophoric.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     and extract with dichloromethane (DCM).
    
  • Result: Yields cis-3-fluoro-4-methylpiperidine (>90% yield, >95:5 dr). The cis isomer is favored because

    
     adds to the face opposite the substituents.
    
Protocol B: Determination of via Potentiometric Titration

Standard UV methods are often insufficient for non-chromophoric piperidines. Potentiometric titration is the gold standard.

Equipment: Mettler Toledo T5 or Sirius T3 Titrator.

Step-by-Step:

  • Sample Prep: Dissolve 1-2 mg of the fluorinated piperidine salt (HCl) in 10 mL of degassed water/methanol (if solubility is low, use 0.15 M KCl as background electrolyte).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration:

    • Acidify the sample to pH < 3.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH (standardized) under inert

      
       purge to exclude 
      
      
      
      .
    • Record pH vs. Volume of KOH added.

  • Analysis: The inflection point (steepest slope) represents the equivalence point. The pH at the half-equivalence point equals the

    
    .
    
  • Validation: Compare the result with a reference standard (e.g., unsubstituted piperidine,

    
     11.22).
    

Part 5: Synthesis & Characterization Workflow Diagram

Synthesis_Workflow Start Start: 3-Fluoropyridine Step1 Step 1: Protonation (MeOH/AcOH) Start->Step1 Step2 Step 2: Hydrogenation (Rh/C, 50 bar H2) Step1->Step2 Activate Ring Step3 Step 3: Filtration (Celite) Step2->Step3 Remove Catalyst Step4 Step 4: Neutralization (NaHCO3) Step3->Step4 Free Base End Product: cis-3-Fluoropiperidine (>95:5 dr) Step4->End

Caption: Step-by-step workflow for the cis-selective synthesis of fluorinated piperidines via heterogeneous hydrogenation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. Link

  • Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[1] Part 1: The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of the mitotic kinesin KSP. Bioorganic & Medicinal Chemistry Letters. Link (Referencing MK-0731 discovery logic).

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Glorius, F., et al. (2017). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes.[1] Science. Link

Sources

Validation

Publish Comparison Guide: Cross-Reactivity and Off-Target Profiling of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-app...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved therapeutics. However, its high intrinsic basicity often leads to promiscuous off-target binding and severe cardiovascular toxicity via the hERG potassium channel[1]. The strategic incorporation of a fluorine atom to yield ((3R,4S)-3-Fluoropiperidin-4-yl)methanol derivatives serves as a highly effective bioisosteric replacement. This guide objectively compares the physicochemical and safety profiles of the (3R,4S)-fluorinated scaffold against its unfluorinated analogs, detailing the mechanistic causality behind its superior performance and providing validated experimental workflows for off-target profiling.

Mechanistic Rationale: The (3R,4S) Fluorine Advantage

The superiority of the ((3R,4S)-3-Fluoropiperidin-4-yl)methanol scaffold over standard piperidines is driven by two fundamental physicochemical phenomena:

Causality of pKa Attenuation

Unfluorinated piperidines typically exhibit a pKa of ~10–11, rendering them almost entirely protonated at physiological pH (7.4). This protonated state drives strong cation-π interactions with the tyrosine (Y652) and phenylalanine (F656) residues located in the central cavity of the hERG channel[2]. The introduction of a highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent basic nitrogen to ~8.5 or lower[3]. This shift reduces the fraction of positively charged molecules at physiological pH, thereby drastically diminishing hERG affinity and improving the cardiovascular safety profile[2].

Conformational Locking

Beyond electronic effects, the (3R,4S) fluorination induces critical stereoelectronic effects. Charge-dipole interactions and the gauche effect restrict the flexibility of the piperidine ring, locking it into a preferred chair conformation[4]. This specific (3R,4S) relative stereochemistry ensures the precise spatial orientation of the C4-hydroxymethyl group for target engagement, while the C3-fluorine creates a steric and electronic environment that is incompatible with the binding pockets of off-target GPCRs[5].

G A ((3R,4S)-3-Fluoropiperidin-4-yl)methanol B Inductive Effect (Lower pKa) A->B Electronegativity C Stereoelectronic Effect (Conformational Lock) A->C Charge-Dipole D Reduced hERG Binding (Lower Cation-π Interaction) B->D Reduced Protonation E Decreased GPCR Cross-Reactivity C->E Spatial Restriction F Improved Safety Profile D->F E->F

Logical pathway of (3R,4S)-fluorination mitigating off-target liabilities and hERG binding.

Comparative Performance Data

The following tables synthesize quantitative data comparing a representative pharmacophore built on the unfluorinated Piperidin-4-ylmethanol scaffold versus the ((3R,4S)-3-Fluoropiperidin-4-yl)methanol scaffold.

Table 1: Physicochemical Properties
PropertyUnfluorinated Scaffold(3R,4S)-Fluoro ScaffoldCausality / Impact
pKa (Calculated) 10.28.4Reduced basicity limits physiological protonation.
LogD (pH 7.4) 1.21.8Improved membrane permeability and oral bioavailability.
Predominant Conformation Flexible ChairLocked Chair (F-axial)Enhances target selectivity via spatial restriction.
Table 2: Off-Target Panel & hERG Liability
TargetUnfluorinated Scaffold (IC50)(3R,4S)-Fluoro Scaffold (IC50)Fold Improvement
hERG (K+ Channel) 0.8 µM> 30 µM> 37x
5-HT2A Receptor 1.5 µM> 10 µM> 6x
Dopamine D2 Receptor 2.1 µM> 10 µM> 4x
Muscarinic M1 0.9 µM15 µM16x

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols must be utilized to validate the safety profile of synthesized derivatives.

Protocol 1: Automated Patch-Clamp hERG Electrophysiology

Expertise & Experience: Radioligand binding assays (e.g.,[3H]-dofetilide displacement) only measure binding affinity, which does not definitively correlate with functional channel block. Automated patch-clamp is selected because it provides high-fidelity, direct measurement of K+ tail current inhibition, serving as a self-validating functional assay for cardiotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-hERG cells in Ham's F12 medium supplemented with 10% FBS and selective antibiotics (e.g., geneticin/hygromycin)[2]. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Compound Preparation: Dissolve the ((3R,4S)-3-Fluoropiperidin-4-yl)methanol derivative in DMSO, followed by serial dilution in extracellular recording buffer. Ensure final DMSO concentration is <0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiological Recording: Apply a standardized voltage protocol: depolarization to +20 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation & Controls: Run Astemizole (IC50 ~4.2 nM) as a positive control[6] and vehicle (0.1% DMSO) as a negative control. The protocol is self-validating if the positive control falls within 0.5 log units of historical baselines.

Protocol 2: Broad GPCR Cross-Reactivity Profiling (Radioligand Binding)

Expertise & Experience: To confirm that the (3R,4S) conformational lock successfully mitigates promiscuity, a broad-spectrum binding panel is required. We utilize competitive radioligand displacement to quantify the off-target affinity across CNS-active GPCRs.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude membrane fractions from HEK293 cells stably expressing the target GPCRs (e.g., 5-HT2A, D2). Homogenize in ice-cold Tris-HCl buffer containing protease inhibitors to preserve receptor integrity.

  • Incubation: Incubate 50 µg of membrane protein with a Kd-matched concentration of a target-specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) and varying concentrations of the test derivative (0.1 nM to 30 µM).

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter. Calculate IC50 values using non-linear regression (Cheng-Prusoff equation).

G N1 1. Compound Synthesis & Verification (LC-MS/NMR) N2 2. Physicochemical Profiling (pKa, logD determination) N1->N2 N3 3. In Vitro Safety Panel (hERG Patch-Clamp) N2->N3 If pKa < 9.0 N4 4. GPCR Cross-Reactivity (Radioligand Binding) N2->N4 Parallel Screening N5 5. Data Synthesis & Lead Selection N3->N5 IC50 > 30 µM N4->N5 >100x Selectivity

Step-by-step experimental workflow for validating target selectivity and safety.

References

1.[5] Title: Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels | Source: nih.gov | URL: 5 2.[3] Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Source: yuntsg.com | URL: 3 3.[1] Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations | Source: scientificupdate.com | URL: 1 4.[4] Title: Fluorination improves the bioavailability of 3-piperidinylindole... | Source: researchgate.net | URL: 4 5.[2] Title: Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase(Pks13-TE) Inhibitors with Improved hERG Profiles for Mycobacterium tuberculosis Treatment | Source: acs.org | URL: 2 6.[6] Title: hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole | Source: nih.gov | URL: 6

Sources

Comparative

Strategic Fluorination: Efficacy &amp; Pharmacokinetic Optimization of 3-Fluoropiperidine Drugs

Executive Summary The 3-fluoropiperidine moiety represents a high-precision tool in modern medicinal chemistry, utilized not merely for metabolic blocking but for the stereoelectronic tuning of drug candidates. Unlike si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-fluoropiperidine moiety represents a high-precision tool in modern medicinal chemistry, utilized not merely for metabolic blocking but for the stereoelectronic tuning of drug candidates. Unlike simple piperidine rings, which often suffer from rapid oxidative metabolism and high basicity (pKa ~10–11) leading to poor membrane permeability, the 3-fluoropiperidine motif offers a dual advantage: pKa modulation and conformational locking .

This guide objectively analyzes the efficacy of drugs and clinical candidates containing this moiety, specifically focusing on the Kinesin Spindle Protein (KSP) inhibitor MK-0731 and 5-HT1D receptor agonists . It details the mechanistic causality between fluorine introduction and improved biological performance.

Mechanistic Principles: The "Fluorine Effect"

To understand the efficacy differences, one must first grasp the physical chemistry governing the 3-fluoropiperidine scaffold.

pKa Modulation and Permeability

The introduction of an electronegative fluorine atom at the C3 position of a piperidine ring exerts a strong inductive effect (


), withdrawing electron density from the adjacent nitrogen.
  • Piperidine pKa: ~11.0 (Highly ionized at pH 7.4)

  • 3-Fluoropiperidine pKa: ~8.5 – 9.5 (depending on substitution)

  • Impact: This reduction in basicity increases the fraction of the neutral species at physiological pH, significantly enhancing passive membrane permeability and oral bioavailability.

Conformational Locking (The Gauche & Charge-Dipole Effects)

In the protonated state (ammonium form), 3-fluoropiperidines exhibit a strong preference for the axial orientation of the fluorine atom.

  • Cause: A favorable electrostatic interaction (Charge-Dipole) occurs between the electronegative fluorine (axial) and the positively charged proton on the nitrogen (axial).

  • Result: This "locks" the ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

ConformationalBias cluster_0 Piperidine (Flexible) cluster_1 3-Fluoropiperidine (Biased) P_Eq Equatorial Conformer P_Ax Axial Conformer P_Eq->P_Ax Rapid Equilibrium F_Eq Equatorial F (Less Stable) F_Ax Axial F (Dominant Stabilized) F_Eq->F_Ax Charge-Dipole Stabilization Binding Target Binding (Lower Entropic Cost) F_Ax->Binding Pre-organized

Figure 1: Conformational bias introduced by 3-fluorine substitution. The axial preference in the protonated state pre-organizes the molecule for binding.

Comparative Efficacy Analysis

Case Study 1: MK-0731 (KSP Inhibitor)

MK-0731 is a quintessential example where the 3-fluoropiperidine moiety was critical for overcoming P-glycoprotein (P-gp) efflux, a major resistance mechanism in tumors.

  • Target: Kinesin Spindle Protein (KSP/Eg5)[1]

  • Challenge: Early lead compounds with simple piperidines were potent but suffered from high P-gp efflux due to high basicity.

  • Solution: Introduction of a 3-fluoro group.

FeatureNon-Fluorinated Analog (Hypothetical)MK-0731 (3-Fluoro Analog)Performance Shift
Structure Piperidine3-Fluoro-1-methylpiperidineStrategic Modification
pKa (Basic N) ~9.0 - 10.07.6 Optimized for Permeability
KSP ATPase IC50 < 5 nM2.2 nM Maintained Potency
P-gp Efflux High (Substrate)Low (Non-substrate) Efficacy Driver
Selectivity Variable>20,000-fold vs other kinesinsHigh Specificity

Clinical Insight: The reduced pKa (7.6) of MK-0731 allowed it to evade the P-gp transporter while maintaining high affinity for the KSP allosteric site. The fluorine atom did not interfere with binding but "tuned" the physicochemical properties to allow intracellular accumulation.

Case Study 2: 5-HT1D Receptor Agonists

In the development of serotonin agonists for migraine, 3-fluoropiperidine derivatives were compared directly to their non-fluorinated counterparts.

  • Observation: The incorporation of fluorine significantly reduced the pKa of the piperidine nitrogen.[2][3]

  • Outcome: This reduction in basicity correlated directly with improved oral absorption .[3] The non-fluorinated piperidines (pKa > 10) were too ionized in the small intestine to be absorbed effectively, whereas the 3-fluoro analogs (pKa ~ 8.5) showed superior pharmacokinetic profiles without sacrificing receptor affinity.[4]

Experimental Protocols for Validation

To verify the efficacy of a 3-fluoropiperidine scaffold in your own drug discovery pipeline, the following protocols are recommended.

Protocol: Comparative Microsomal Stability Assay

This assay determines if the fluorine effectively blocks metabolic soft spots (C-H oxidation) compared to a hydrogenated control.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System

  • Test Compounds (3-F analog vs H-analog)

  • LC-MS/MS

Workflow:

  • Preparation: Prepare 1 µM solution of test compound in phosphate buffer (pH 7.4).

  • Incubation: Add liver microsomes (0.5 mg/mL final conc) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately mix with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs time to determine

    
     and 
    
    
    
    .
Protocol: Potentiometric pKa Determination

Accurate pKa measurement is critical to confirm the "Fluorine Effect."

Workflow:

  • Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 1.8 to 12.2).

  • Sample Prep: Dissolve 1-2 mg of the 3-fluoropiperidine derivative in 10 mL of 0.15 M KCl (ionic strength adjustor).

  • Titration: Perform a dual-titration (Acid-to-Base and Base-to-Acid) from pH 2.0 to 12.0 under inert gas (

    
    ) atmosphere to exclude 
    
    
    
    .
  • Data Fitting: Use the Bjerrum plot analysis to identify the inflection point corresponding to the amine pKa.

  • Validation: Compare against a standard piperidine control (expected shift: -1.5 to -2.0 units).

Strategic Decision Framework

Use the following logic flow to decide when to deploy the 3-fluoropiperidine moiety.

DecisionLogic Start Lead Compound Optimization (Piperidine Core) Issue_Check Identify Primary Liability Start->Issue_Check Branch_Metab Rapid Metabolism (High Clearance) Issue_Check->Branch_Metab Branch_Perm Poor Permeability (High pKa / P-gp Efflux) Issue_Check->Branch_Perm Branch_Potency Low Potency (Flexible Conformation) Issue_Check->Branch_Potency Sol_Metab Add F to block metabolic site (Steric/Electronic Shield) Branch_Metab->Sol_Metab Sol_Perm Add 3-F to lower pKa (Reduce Ionization) Branch_Perm->Sol_Perm Sol_Potency Add 3-F for Axial Lock (Pre-organize Binding) Branch_Potency->Sol_Potency Result Synthesize & Test 3-Fluoropiperidine Analog Sol_Metab->Result Sol_Perm->Result Sol_Potency->Result

Figure 2: Strategic decision Tree for incorporating 3-fluoropiperidine during Lead Optimization.

References

  • Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[5][6][7] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer." Journal of Medicinal Chemistry, 51(14), 4239–4252. Link

  • Castro, J. L., et al. (1998). "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles."[3] Journal of Medicinal Chemistry, 41(15), 2667–2670. Link

  • Lankin, D. C., et al. (2000). "The Unexpected Diaxial Orientation of cis-3,5-Difluoropiperidine in Water: A Potent C-F...N-H Charge-Dipole Effect." Journal of the American Chemical Society, 122(22), 544–545. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update - Technical Notes. Link

Sources

Validation

The Fluorine Advantage: A Comparative Guide to In Silico Docking of Piperidine Ligands

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has beco...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design. Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—offer a powerful toolkit for optimizing molecular characteristics.[1][2][3][4][5] This guide provides an in-depth comparative analysis of fluorinated piperidine ligands through the lens of molecular docking, a critical computational technique in drug discovery. We will explore the causal relationship between fluorination and binding interactions, detail self-validating docking protocols, and present case studies with supporting data to illustrate these principles in action.

The Rationale for Fluorinating Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable physicochemical properties and synthetic tractability.[6] When combined with fluorine, its potential is further amplified. Fluorination can profoundly influence a piperidine ligand's:

  • Metabolic Stability: The strength of the C-F bond can block metabolic pathways, particularly oxidation, leading to improved pharmacokinetic profiles.[1][2][7]

  • Binding Affinity and Selectivity: Fluorine's electronegativity can alter the electronic distribution of the piperidine ring and surrounding functionalities, leading to more favorable interactions with the target protein. This can enhance binding affinity and selectivity for the desired target over off-targets.[1][2][3]

  • Lipophilicity and Membrane Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which is a key factor in its ability to cross cellular membranes and the blood-brain barrier.[1][2][6][7] This is particularly relevant for central nervous system (CNS) targets.

  • pKa Modulation: The introduction of fluorine can lower the pKa of nearby basic nitrogen atoms in the piperidine ring, influencing the ligand's ionization state at physiological pH and potentially reducing off-target effects like hERG channel binding.[2]

This guide will now delve into the practical aspects of comparing fluorinated and non-fluorinated piperidine ligands using molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[7]

Experimental Design: A Self-Validating Docking Workflow

To ensure the scientific integrity of comparative docking studies, a rigorous and self-validating workflow is essential. The following protocol outlines a standard approach using widely accepted software, which can be adapted for specific research questions.

Diagram of a Standard Molecular Docking Workflow

Molecular Docking Workflow cluster_prep Preparation PDB Protein Structure (PDB) Prot_Prep Protein Preparation (Add H, Assign Charges) PDB->Prot_Prep Validation Protocol Validation (Re-docking, RMSD) PDB->Validation Ligand_2D Ligand Structure (2D) Lig_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand_2D->Lig_Prep Grid_Gen Grid Generation (Define Binding Site) Prot_Prep->Grid_Gen Prot_Prep->Validation Docking Molecular Docking (e.g., AutoDock, Glide) Lig_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Scoring, Pose Visualization) Docking->Analysis

Caption: A typical workflow for comparative molecular docking studies.

Step-by-Step Methodology
  • Protein Preparation:

    • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the Protein: Using software like Schrödinger's Protein Preparation Wizard or AutoDockTools, perform the following:

      • Remove water molecules and other non-essential co-solvents.

      • Add hydrogen atoms.

      • Assign partial charges to each atom (e.g., using the OPLS3e or AMBER force field).

      • Repair any missing side chains or loops.

      • Minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate 3D Structures: Create 3D structures of both the fluorinated and non-fluorinated piperidine ligands from their 2D representations using software like ChemDraw or MarvinSketch.

    • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.

    • Generate Tautomers and Ionization States: Use tools like LigPrep (Schrödinger) to generate relevant tautomers and ionization states at a defined pH range (e.g., 7.0 ± 2.0).

  • Grid Generation:

    • Define the active site of the protein by creating a grid box. The grid should be centered on the co-crystallized ligand (if available) or a known binding pocket. The size of the grid should be sufficient to accommodate the ligands being docked.

  • Molecular Docking:

    • Software Selection: Choose a well-validated docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.

    • Docking Protocol:

      • For AutoDock Vina , a configuration file is created specifying the receptor, ligand, and grid box coordinates. The Lamarckian Genetic Algorithm is commonly used for conformational searching.

      • For Glide , different precision modes are available (e.g., SP for standard precision, XP for extra precision). The docking workflow involves a series of hierarchical filters to identify the best ligand poses.[1]

    • Scoring: The docking program will generate a set of possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., kcal/mol). More negative scores generally indicate better binding.

  • Protocol Validation (Trustworthiness):

    • Re-docking: A crucial step to validate the docking protocol is to re-dock the co-crystallized ligand into the active site of the protein.

    • RMSD Calculation: The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose of the ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[8]

  • Analysis of Results:

    • Compare Docking Scores: Compare the docking scores of the fluorinated and non-fluorinated piperidine ligands.

    • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera) to analyze the binding poses of the ligands in the active site.

    • Identify Key Interactions: Examine the hydrogen bonds, hydrophobic interactions, and any specific interactions involving the fluorine atom (e.g., halogen bonds, orthogonal multipolar interactions).

Case Study: Comparative Docking of Halogenated Piperidine Ligands against Carbonic Anhydrase IX

A study on halogenated 4-(4-aminosulfonylphenyl)-1-ethylpiperidine-4-carboxylic acid derivatives as inhibitors of carbonic anhydrase IX (CAIX) provides a clear example of the impact of halogen substitution on binding affinity.

Quantitative Data Summary
LigandHalogen at para-positionDocking Score (kcal/mol)Key Interactions
Molecule A H (non-halogenated)-8.26H-bonds with Thr199, Thr200; van der Waals with Val121, Leu198
Molecule B F (fluorinated)-9.81H-bonds with Thr199, Thr200; π-interactions; significant H···F contacts
Molecule C Cl (chlorinated)-9.07H-bonds with Thr199, Thr200; steric hindrance from larger Cl atom

Data adapted from a synergistic investigation on halogen-driven piperidine derivatives as CAIX inhibitors.[9]

Analysis of Fluorine's Impact

The fluorinated ligand (Molecule B) exhibited the most favorable docking score, indicating the strongest predicted binding affinity.[9] The analysis of the docking poses revealed that the fluorine atom contributed to a more compact packing within the active site and engaged in significant hydrogen-fluorine (H···F) and carbon-hydrogen (C···H) interactions, leading to greater packing efficiency.[9] In contrast, the non-halogenated analog (Molecule A) had the weakest predicted binding, while the chlorinated analog (Molecule C), although having a better score than the non-halogenated one, showed some steric hindrance due to the larger size of the chlorine atom.[9]

This case study demonstrates that the introduction of a fluorine atom can significantly enhance the binding affinity of a piperidine ligand through a combination of favorable electronic and steric effects.

General Observations from Other Docking Studies

While direct head-to-head comparative studies are not always available, several studies on fluorinated piperidine ligands for various targets provide valuable insights:

  • Sigma-1 (σ1) Receptor: Docking studies of piperidine-based ligands for the σ1 receptor have shown that fluorination can enhance binding.[10] The fluorine atom can participate in hydrophobic interactions within the receptor's binding pocket and can also influence the overall conformation of the ligand to better fit the active site.[4]

  • Muscarinic Acetylcholine Receptors: In the development of PET imaging agents, fluorinated piperidyl benzilates have been synthesized and evaluated.[8] Docking studies in such cases help in understanding the structure-activity relationships and in selecting candidates with optimal binding affinity and selectivity.

  • Neurokinin-1 (NK1) Receptor: The NK1 receptor is a GPCR target for which non-peptide antagonists, often containing piperidine scaffolds, have been developed.[11][12] While specific comparative docking data for fluorinated vs. non-fluorinated analogs is sparse in the provided results, the general principles of using fluorine to modulate lipophilicity and binding interactions are applicable.

Conclusion

Molecular docking is a powerful computational tool for predicting and rationalizing the binding of small molecules to protein targets. When applied to the study of fluorinated piperidine ligands, it provides a clear rationale for the observed improvements in their pharmacological properties. The strategic incorporation of fluorine can lead to enhanced binding affinity, improved metabolic stability, and better pharmacokinetic profiles.

This guide has provided a framework for conducting and interpreting comparative docking studies of fluorinated piperidine ligands. By following a rigorous and self-validating workflow, researchers can gain valuable insights into the structure-activity relationships of their compounds and make more informed decisions in the drug discovery and development process. The case study and general observations presented here underscore the "fluorine advantage" and highlight the importance of considering this unique element in the design of next-generation therapeutics.

References

  • Apollo Scientific. (2026, January 19).
  • Benchchem. (n.d.).
  • ResearchGate. (2025, August 7). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • Bentham Science Publishers. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action.
  • Benchchem. (n.d.). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.
  • MDPI. (2020, April 23). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?
  • ACS Publications. (2026, January 19).
  • Scientific Update. (2019, November 19).
  • PubMed. (2024, July 5). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases.
  • SSRN. (n.d.).
  • ResearchGate. (n.d.). The RMSD plot of the S1R in complex with compounds 1 (A) and 5 (B). In....
  • ESIS Rational Drug Design & Development Group. (n.d.). Docking studies of neurokinin-1 receptor antagonists as an anticancer target.
  • MDPI. (2021, July 29). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.
  • PMC. (n.d.). In Silico Drug Design for Purinergic GPCRs: Overview on Molecular Dynamics Applied to Adenosine and P2Y Receptors.
  • PMC. (n.d.). Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor.
  • PubMed. (2024, December 26). Ligand docking in the sigma-1 receptor compared to the sigma-1 receptor-BiP complex and the effects of agonists and antagonists on C. elegans lifespans.
  • PMC. (2023, April 26). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro)
  • 1 Design, Synthesis and Biological Studies of a Library of NK1-Receptor LigandsBased on a 5- arylthiosubstituted 2-amino-4,6-dia - idUS. (n.d.).
  • PMC. (n.d.). Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers.
  • RSC Publishing. (n.d.). Synthesis, enantiomeric separation and docking studies of spiropiperidine analogues as ligands of the nociceptin/orphanin FQ receptor.
  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl

Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Medicinal Chemists, HSE Officers CAS No: 1523541-81-2 (HCl Salt) Core Directive & Hazard Analysis As a Senior Application Scientist, I mus...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Medicinal Chemists, HSE Officers CAS No: 1523541-81-2 (HCl Salt)

Core Directive & Hazard Analysis

As a Senior Application Scientist, I must emphasize that safety data for specific chiral intermediates like ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride is often extrapolated from structural analogs. In the absence of a compound-specific toxicology report, we apply the Precautionary Principle .

This compound combines a secondary amine, a primary alcohol, and a fluorine substituent in a hydrochloride salt form.

  • The HCl Moiety: Imparts acidity and hygroscopicity. Upon contact with moisture (mucous membranes), it can hydrolyze to release hydrochloric acid, causing severe irritation or corrosion.

  • The Fluorine Substituent: Increases lipophilicity and metabolic stability, potentially enhancing skin absorption compared to non-fluorinated analogs.

  • The Piperidine Core: Structurally related to known irritants and sensitizers.

GHS Classification (Derived):

  • Skin Irritation: Category 2 (Warning)

  • Eye Irritation: Category 2A (Warning) — Treat as Category 1 (Danger) for PPE selection due to HCl salt.

  • STOT-SE: Category 3 (Respiratory Irritation)[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategorySpecificationRationale (Causality)
Respiratory N95/P2 Mask (Minimum) or PAPR (if >10g outside hood)The HCl salt form generates fine, acidic dust. Inhalation triggers immediate respiratory spasm and mucosal damage.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Outer Layer: Protects against gross contamination. Inner Layer: Prevents contact during doffing. Note: Latex is permeable to some organic amines and should be avoided.
Eye Protection Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient. The hygroscopic powder will cling to moisture; any dust entering the eye will form an acidic solution immediately.
Body Protection Lab Coat (Tyvek/Polypropylene) with cuffed sleevesCotton coats can trap dust in fibers. Synthetic, non-woven materials prevent particulate accumulation.
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood Primary containment is critical. Face velocity must be >0.5 m/s to capture aerosolized particulates during weighing.

Operational Handling Protocol

Phase 1: Pre-Operational Setup
  • Environment Check: Verify fume hood airflow. Clear the sash area of clutter to prevent turbulence.

  • Hygroscopic Management: This compound is hygroscopic. Equilibrate the container to room temperature before opening to prevent condensation, which degrades the salt and causes clumping.

Phase 2: Weighing & Transfer
  • Static Control: Use an antistatic gun or ionizer bar if weighing <50 mg. Fluorinated salts often carry high static charges, causing "flying powder" phenomena.

  • The "Boat-to-Vial" Technique:

    • Place the weighing boat inside the balance.

    • Tare.

    • Transfer solid using a stainless steel spatula (avoid plastic; static risk).

    • Immediately recap the source container.

    • Dissolve the solid in the weighing boat if possible (using the reaction solvent), or funnel into the reaction vessel using a wide-mouth funnel.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution (exothermic solvation of HCl salts) can cause minor splashing.

  • Incompatibility: Avoid strong oxidizing agents and strong bases during initial handling. Bases will liberate the free amine, changing the volatility and odor profile.

Visualized Workflows

Experiment Workflow: Safe Handling Logic

This diagram outlines the decision process for handling the solid versus the solution state.

HandlingWorkflow cluster_safety Critical Safety Barrier Start Start: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Dry Solution Solution (Dissolved) CheckState->Solution Wet Weighing Weighing Protocol: - Fume Hood REQUIRED - Antistatic Gun - Double Nitrile Gloves Solid->Weighing Reaction Reaction / Processing Solution->Reaction Direct Use Transfer Transfer to Reaction Vessel Weighing->Transfer Dissolution Dissolution: - Add Solvent Slowly - Watch for Exotherm Transfer->Dissolution Dissolution->Reaction

Caption: Operational workflow emphasizing the critical safety barrier during the solid handling phase.

Emergency Response Logic

Immediate actions to take in case of exposure.[1][2][3][4]

EmergencyResponse Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Action: 1. Drench 15 mins 2. Remove Clothing 3. Apply Calcium Gluconate (if HF susp.)* Skin->ActionSkin ActionEye Action: 1. Eye Wash 15 mins 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionInhale Action: 1. Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhalation->ActionInhale

*Caption: Emergency response triage. Note: While HF formation is unlikely from stable C-F bonds, standard fluoride protocols often suggest Calcium Gluconate availability as a precaution for fluorinated intermediates.

Waste Disposal & Deactivation

Do NOT dispose of down the drain. The combination of fluorine and nitrogen requires specific incineration protocols to prevent the formation of toxic byproducts.

  • Segregation: Collect solid waste in a container labeled "Solid Organic Waste (Halogenated)". Collect liquid waste in "Halogenated Organic Solvents".

  • Deactivation (Small Spills):

    • Cover spill with Sodium Bicarbonate (NaHCO₃) or a 50:50 mix of soda ash/cat litter. This neutralizes the HCl component.

    • Scoop into a hazardous waste pail.

  • Final Disposal: Send to a licensed TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration equipped with a scrubber for HCl and HF gases.

References

  • PubChem. (2025). Compound Summary: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride (CID 91825876).[5] National Library of Medicine.[5] [Link][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((3R,4S)-3-Fluoropiperidin-4-yl)methanol hcl
Reactant of Route 2
((3R,4S)-3-Fluoropiperidin-4-yl)methanol hcl
© Copyright 2026 BenchChem. All Rights Reserved.